molecular formula C6H4ClN3 B1457604 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427368-62-4

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Número de catálogo: B1457604
Número CAS: 1427368-62-4
Peso molecular: 153.57 g/mol
Clave InChI: VPZDZRCHFRUJSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

8-chloro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZDZRCHFRUJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Biological Screening of 8-Chloro-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological screening of 8-chloro-triazolo[1,5-a]pyridine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and antiparasitic activities. This document offers a narrative built on scientific integrity, providing not only the "how" but also the "why" behind experimental choices, ensuring a robust and logical approach to screening.

Introduction to the 8-Chloro-triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a crucial pharmacophore in drug design.[4][5] The presence of nitrogen atoms enhances binding interactions with biological targets, improving pharmacokinetic and pharmacodynamic properties.[4] The introduction of a chloro group at the 8-position can further modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and providing a handle for further chemical modification. Derivatives of the triazolopyridine scaffold have shown a wide array of biological activities, making them attractive candidates for drug discovery programs.[6][7][8]

Strategic Approach to Biological Screening

A hierarchical and target-aware screening strategy is paramount to efficiently identify and characterize the biological activities of novel 8-chloro-triazolo[1,5-a]pyridine derivatives. The initial screening phase should be broad, aiming to identify any potential bioactivity, followed by more focused secondary and mechanistic assays to elucidate the mode of action and identify specific molecular targets.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency cluster_2 Phase 3: Mechanism of Action Studies Compound Library Compound Library Primary_Assays Broad Phenotypic Assays (e.g., Antiproliferative, Antimicrobial) Compound Library->Primary_Assays Test Compounds Hit_Identification Hit Identification (Active Compounds) Primary_Assays->Hit_Identification Identify Actives Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Selectivity_Assays Selectivity Profiling (e.g., Normal vs. Cancer Cells) Dose_Response->Selectivity_Assays Hit_Validation Validated Hits Selectivity_Assays->Hit_Validation Target_Based_Assays Target-Based Assays (e.g., Enzyme Inhibition) Hit_Validation->Target_Based_Assays Cellular_Assays Cell-Based Mechanistic Assays (e.g., Cell Cycle Analysis) Target_Based_Assays->Cellular_Assays Lead_Candidate Lead Candidate Cellular_Assays->Lead_Candidate

Caption: A general workflow for the biological screening of novel compounds.

Anticancer Activity Screening

The triazolopyridine scaffold is present in numerous compounds with demonstrated anticancer activity.[5][6][9] A primary screen to assess the antiproliferative effects of 8-chloro-triazolo[1,5-a]pyridine derivatives against a panel of human cancer cell lines is a logical starting point.

Primary Antiproliferative Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a well-established method for screening anticancer drugs.[9][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the 8-chloro-triazolo[1,5-a]pyridine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Secondary Anticancer Assays and Mechanistic Studies

Compounds showing significant antiproliferative activity in the primary screen should be subjected to further investigation to understand their mechanism of action.

  • Cell Cycle Analysis: Active compounds can be assessed for their effects on the cell cycle. For instance, some triazolopyridine derivatives have been shown to induce cell cycle arrest at the G2/M phase.[1] This can be investigated using flow cytometry after staining cells with a fluorescent DNA-intercalating agent like propidium iodide.

  • Apoptosis Assays: To determine if the observed cell death is due to apoptosis, assays such as Annexin V-FITC/PI staining followed by flow cytometry can be employed.

  • Target-Based Assays: Based on the known targets of similar heterocyclic compounds, specific enzyme or receptor binding assays can be performed. For example, the AKT signaling pathway is a common target for anticancer drugs, and the effect of active compounds on the phosphorylation of AKT can be assessed by Western blotting.[9]

AKT_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_AKT p-AKT (Active) PDK1->p_AKT phosphorylates AKT AKT Downstream_Targets Downstream Targets (Cell Survival, Proliferation) p_AKT->Downstream_Targets Triazolopyridine 8-Chloro-triazolo[1,5-a]pyridine Derivative Triazolopyridine->p_AKT inhibits

Caption: Potential inhibition of the AKT signaling pathway by a triazolopyridine derivative.

Antimicrobial Activity Screening

Triazolopyridine derivatives have shown promise as antimicrobial agents, exhibiting activity against bacteria and fungi.[11][12]

Primary Antimicrobial Susceptibility Testing

The initial screening for antimicrobial activity is typically performed using broth microdilution or agar well diffusion methods to determine the minimum inhibitory concentration (MIC).[13]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) in a suitable broth medium.[13]

  • Compound Preparation: Prepare serial two-fold dilutions of the 8-chloro-triazolo[1,5-a]pyridine derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).[13]

  • Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Antimicrobial Studies

For compounds with significant antimicrobial activity, further studies can elucidate their mechanism of action.

  • Target Enzyme Inhibition: Some triazole derivatives are known to inhibit specific microbial enzymes. For example,[1][2][14]triazolo[1,5-a]pyridine derivatives have been shown to inhibit 14α-demethylase in Trypanosoma cruzi, disrupting sterol biosynthesis.[1] Similarly, GlcN-6-P synthase has been identified as a target for some triazolopyridine derivatives.[3][15][16][17] Enzyme inhibition assays with purified enzymes can confirm these interactions.

  • Biofilm Disruption Assays: The ability of the compounds to inhibit biofilm formation or disrupt existing biofilms can be assessed using crystal violet staining methods.

Antiparasitic Activity Screening

Certain triazolopyridine derivatives have demonstrated trypanocidal activity, suggesting their potential as antiparasitic agents.[1]

Screening Protocol: Trypanosoma cruzi Epimastigote Viability Assay

  • Parasite Culture: Culture Trypanosoma cruzi epimastigotes in a suitable liquid medium.

  • Compound Treatment: Incubate the parasites with various concentrations of the 8-chloro-triazolo[1,5-a]pyridine derivatives for a defined period (e.g., 72 hours).

  • Viability Assessment: Determine the number of viable parasites using a hemocytometer or a resazurin-based viability assay.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that reduces the parasite viability by 50%.

Data Interpretation and Hit Prioritization

The data generated from the primary and secondary screens should be carefully analyzed to prioritize "hit" compounds for further development.

Data Summary Table

Compound IDStructureAnticancer IC50 (µM) [MCF-7]Antimicrobial MIC (µg/mL) [S. aureus]Antiparasitic IC50 (µM) [T. cruzi]
TP-Cl-01 [Insert Structure]15.232>100
TP-Cl-02 [Insert Structure]>100825.6
TP-Cl-03 [Insert Structure]5.81612.1
Control Doxorubicin0.5N/AN/A
Control CiprofloxacinN/A2N/A
Control BenznidazoleN/AN/A5

This table is a template for summarizing screening data. Actual data should be populated based on experimental results.

Hit compounds should exhibit potent activity in the primary assay and, ideally, show selectivity for the target cells or organisms over host cells. Promising hits should then be advanced to more complex in vitro and in vivo models to evaluate their efficacy and safety profiles.

Conclusion

The 8-chloro-triazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic and well-designed biological screening cascade, as outlined in this guide, is essential for unlocking the full therapeutic potential of this versatile class of compounds. By combining broad phenotypic screening with detailed mechanistic studies, researchers can efficiently identify and optimize lead candidates for further preclinical and clinical development.

References

  • Corral, C. A., et al. (2019). Novel[1][2][14]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(15), 1937-1950. [Link]

  • Google Patents. (2011).
  • Abdellattif, M. H., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(10), 2548. [Link]

  • ResearchGate. (2023). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. [Link]

  • de Oliveira, R. B., et al. (2021). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 30(5), 1039-1065. [Link]

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]

  • ResearchGate. (2023). Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles. [Link]

  • ResearchGate. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. [Link]

  • MDPI. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Journal of the Brazilian Chemical Society, 28(6), 1029-1036. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

  • Kotb, E. R., et al. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Acta Poloniae Pharmaceutica, 74(3), 861-872. [Link]

  • PubMed. (2018). Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives. [Link]

  • Singh, P., et al. (2022). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS Omega, 7(10), 8733-8744. [Link]

  • El-Gohary, N. S., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 2736. [Link]

  • El‐Kazak, A. M., & Ibrahim, M. A. (2017). Synthesis, Characterization, and Antimicrobial Evaluation of the Novel Triazolotriazolopyridines and Pyridotriazolotriazines. Journal of Heterocyclic Chemistry, 54(2), 1604-1610. [Link]

  • Adam, A. A., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103523. [Link]

  • Al-Ghorbani, M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(19), 6241. [Link]

  • Kaczor, A. A., et al. (2018). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 23(11), 2827. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence, 1-17. [Link]

  • ResearchGate. (2023). Discovery of the Triazolo[1,5- a ]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. [Link]

Sources

Elucidating the In Vitro Mechanism of Action for 8-Chloro-triazolo[1,5-a]pyridine: A Systematic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with diverse pharmacological activities, including kinase inhibition, anticancer, and antiparasitic effects.[2][4] This guide outlines a systematic, in-depth workflow for the in vitro characterization of the mechanism of action for a novel compound from this class, using 8-Chloro-triazolo[1,5-a]pyridine as a representative example. We will progress logically from broad phenotypic screening and target hypothesis generation to specific target identification, biophysical validation of engagement, and confirmation of the downstream cellular consequences of this interaction. The described methodologies—spanning from cell-based viability assays and affinity-based proteomics to enzymatic assays, surface plasmon resonance, and cellular target engagement—represent a self-validating system designed to build a robust and trustworthy mechanistic hypothesis.

Introduction: The Triazolo[1,5-a]pyridine Scaffold

The[2][3]triazolo[1,5-a]pyridine core is a nitrogen-containing heterocyclic system that has garnered significant interest in drug discovery. Its structure is often found in compounds targeting a wide array of protein classes. Derivatives have been identified as potent inhibitors of Janus kinases (JAK1/JAK2), p38 MAP kinase, and PI3K, highlighting a common theme of kinase inhibition.[2] Furthermore, this scaffold is present in agents developed for treating malaria and cancer, acting on targets like dihydroorotate dehydrogenase (DHODH) and the Akt signaling pathway.

Given this chemical precedent, when a novel derivative such as 8-Chloro-triazolo[1,5-a]pyridine emerges from a synthesis campaign, a key question arises: what is its mechanism of action? This guide provides a comprehensive framework for answering that question in vitro, emphasizing the causal logic behind experimental choices to ensure scientific integrity.

Part 1: Initial Phenotypic Characterization and Hypothesis Generation

The first step in characterizing a novel compound is to determine its biological effect in a relevant cellular context. This phenotypic screening provides the foundational data needed to justify a deeper mechanistic investigation.

Rationale: From Phenotype to Target Class

Before committing to resource-intensive target deconvolution, we must confirm the compound has a measurable biological effect and gather preliminary data to narrow the field of potential target classes. A common and effective starting point is to assess the compound's anti-proliferative activity across a panel of cancer cell lines. This approach is logical because many known triazolopyridine derivatives are kinase inhibitors, and kinases are central regulators of cell proliferation.[2][5] A potent and selective pattern of activity against certain cell lines can provide early clues about the underlying mechanism.

Experimental Protocol: MTT Anti-Proliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7 as used for similar scaffolds) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare a 10-point serial dilution of 8-Chloro-triazolo[1,5-a]pyridine (e.g., from 100 µM to 5 nM) in appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical IC₅₀ Profile

The results of the proliferation screen can be summarized to highlight potency and selectivity.

Cell LineAssociated Pathway/LineageHypothetical IC₅₀ (µM) for 8-Chloro-triazolo[1,5-a]pyridine
HEL 92.1.7Erythroleukemia (JAK-STAT dependent)0.25
HCT-116Colorectal Carcinoma (PI3K/Akt pathway)1.5
MCF-7Breast Adenocarcinoma> 10
U-87 MGGlioblastoma (Multiple pathways)5.2

Interpretation: The potent activity in the HEL cell line, which is known to be dependent on the JAK-STAT signaling pathway, provides a strong rationale to hypothesize that 8-Chloro-triazolo[1,5-a]pyridine may function as a kinase inhibitor, potentially targeting a member of the JAK family.

Part 2: Unbiased Identification of Molecular Target(s)

With a confirmed cellular phenotype, the next critical phase is to identify the specific molecular target(s) the compound binds to. An unbiased approach, such as affinity-based chemical proteomics, is invaluable for discovering interactions without preconceived notions.

Rationale: Fishing for a Target

To identify the direct binding partner(s) of 8-Chloro-triazolo[1,5-a]pyridine, we can "fish" for them in a complex mixture of cellular proteins. This is achieved by immobilizing the compound on a solid support (e.g., Sepharose beads) and using it as bait to capture proteins from a cell lysate. The proteins that specifically bind to the compound are then identified using mass spectrometry. This method is powerful because it can identify high-affinity targets directly from the native proteome.

Experimental Workflow: Affinity-Based Target Pulldown

The overall workflow involves synthesizing a derivative of the compound suitable for immobilization, performing the pulldown experiment, and analyzing the results.

TargetID_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 1. Synthesize Linker-Modified 8-Chloro-triazolo[1,5-a]pyridine Beads 2. Immobilize Compound on Activated Beads Compound->Beads Incubate 4. Incubate Lysate with Compound-Beads Beads->Incubate Lysate 3. Prepare Native Cell Lysate Lysate->Incubate Wash 5. Wash to Remove Non-Specific Binders Incubate->Wash Elute 6. Elute Bound Proteins Wash->Elute MS 7. Protein Digestion & LC-MS/MS Analysis Elute->MS Data 8. Database Search & Identify 'Hits' MS->Data

Caption: Workflow for affinity-based chemical proteomics target identification.

Part 3: Target Validation and Biophysical Characterization

The list of potential targets from the proteomics experiment must be validated. This involves confirming the direct interaction and quantifying its parameters using orthogonal, reductionist in vitro systems. Based on our hypothetical phenotypic data, let's assume the top candidate from the pulldown was Janus Kinase 2 (JAK2) .

Rationale: Proving the Functional Interaction

The first step in validation is to confirm that 8-Chloro-triazolo[1,5-a]pyridine directly inhibits the enzymatic activity of purified JAK2 protein. An in vitro kinase assay measures the ability of the enzyme to phosphorylate its substrate and how this is affected by the compound. Following confirmation of functional inhibition, a biophysical method like Surface Plasmon Resonance (SPR) is used to measure the binding kinetics (association and dissociation rates) and affinity (Kᴅ) of the interaction, providing independent proof of direct binding.

Experimental Protocol 1: In Vitro Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Less ADP produced in the presence of an inhibitor corresponds to higher kinase inhibition.

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add 2 µL of recombinant human JAK2 enzyme, 2 µL of a suitable peptide substrate (e.g., UBE2L3 peptide), and 1 µL of 8-Chloro-triazolo[1,5-a]pyridine at various concentrations.

  • Initiate Reaction: Add 5 µL of an ATP solution to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by the kinase into ATP. Incubate for 30 minutes.

  • Luminescence Detection: The newly synthesized ATP is consumed by a luciferase, producing a light signal that is proportional to the initial ADP concentration. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Experimental Protocol 2: Surface Plasmon Resonance (SPR)

SPR measures real-time binding events between an analyte in solution (the compound) and a ligand immobilized on a sensor chip surface (the target protein).

Methodology:

  • Chip Preparation: Covalently immobilize purified recombinant JAK2 protein onto a CM5 sensor chip surface via amine coupling.

  • Binding Analysis: Flow a series of concentrations of 8-Chloro-triazolo[1,5-a]pyridine in running buffer over the chip surface. A reference flow cell without immobilized protein is used for background subtraction.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of compound binding to the immobilized protein. This generates a sensorgram (Response Units vs. Time).

  • Regeneration: After each compound injection, inject a regeneration solution (e.g., a high salt buffer) to dissociate the compound from the protein, preparing the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

SPR_Principle P Immobilized Protein (e.g., JAK2) C_flow Compound Flow (Analyte) P->C_flow Dissociation (koff) Unbinding Event Sensorgram Sensorgram Output Binding (RU) vs. Time plot reveals kinetics C_flow->P Association (kon) Binding Event

Caption: Principle of a Surface Plasmon Resonance (SPR) experiment.

Data Presentation: Summary of Validation Data
Assay TypeParameterHypothetical ValueInterpretation
In Vitro Kinase AssayIC₅₀ against JAK2150 nMPotent functional inhibition of the enzyme.
Surface Plasmon ResonanceKᴅ (Affinity)120 nMConfirms direct, high-affinity physical binding.
Surface Plasmon Resonancekₐ (on-rate)2 x 10⁵ M⁻¹s⁻¹Rapid association of the compound to the target.
Surface Plasmon Resonancekₔ (off-rate)0.024 s⁻¹Moderately slow dissociation, indicating a stable complex.

Part 4: Demonstrating Cellular Mechanism of Action

The final step is to connect the direct inhibition of JAK2 to the observed anti-proliferative phenotype by demonstrating target engagement in cells and modulation of the downstream signaling pathway.

Rationale: From Target Binding to Cellular Effect

First, we must confirm that the compound can enter the cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is an ideal method for this, as it measures the thermal stabilization of a protein upon ligand binding in intact cells.[7] Second, we must show that this binding event leads to the expected functional consequence: inhibition of the JAK-STAT signaling pathway. This is typically done by measuring the phosphorylation status of a key downstream substrate, such as STAT3, via Western Blot.

Experimental Protocol: Western Blot for p-STAT3

Methodology:

  • Cell Culture and Treatment: Seed HEL 92.1.7 cells and starve them of cytokines. Treat the cells with various concentrations of 8-Chloro-triazolo[1,5-a]pyridine for 1-2 hours.

  • Stimulation: Stimulate the cells with a cytokine like erythropoietin (EPO) or IL-3 for 15-30 minutes to activate the JAK2-STAT3 pathway.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Expected Result: A dose-dependent decrease in the p-STAT3 signal upon treatment with 8-Chloro-triazolo[1,5-a]pyridine, with no change in total STAT3 or the loading control. This result would directly link the compound's activity to the inhibition of the JAK2 signaling pathway in cells.

Visualization: The Inhibited Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation JAK2->JAK2 3. Autophosphorylation STAT3 STAT3 JAK2->STAT3 4. STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus 5. Dimerization & Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 6. Binds DNA Inhibitor 8-Chloro-triazolo [1,5-a]pyridine Inhibitor->JAK2 INHIBITS

Caption: Inhibition of the JAK-STAT signaling pathway by 8-Chloro-triazolo[1,5-a]pyridine.

Conclusion

This guide details a rigorous, multi-faceted workflow for elucidating the in vitro mechanism of action of a novel compound, 8-Chloro-triazolo[1,5-a]pyridine. By progressing from broad phenotypic observation to specific target identification, functional and biophysical validation, and finally to the confirmation of cellular pathway modulation, we construct a cohesive and well-supported mechanistic narrative. This systematic approach, which relies on the use of orthogonal assays to create a self-validating chain of evidence, is essential for building the confidence required to advance a compound in the drug discovery pipeline. The insights gained from these in vitro studies provide the critical foundation for subsequent investigations into in vivo efficacy and safety.

References

  • Mamedova, A. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]

  • Reddy, T. et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]

  • Więckowska, A. et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules. Available at: [Link]

  • Wang, X. et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. Available at: [Link]

  • de F. P. M. Moreira, V. et al. (2021). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. RSC Medicinal Chemistry. Available at: [Link]

  • Gour, A. et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules. Available at: [Link]

  • Burks, J. et al. (2022). Identification and biochemical characterization of small molecule inhibitors of ERK2 that target the D-recruitment site. Methods in Enzymology. Available at: [Link]

  • STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (2023). Chemistry & Chemical Technology. Available at: [Link]

  • Mohite, P. et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Mohite, P. et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • Peterson, J. et al. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology. Available at: [Link]

  • Gour, A. et al. (2018). Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine-Pyrazole Hybrid Derivatives. PubMed. Available at: [Link]

  • Fallacara, A. et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem. Available at: [Link]

  • Banerjee, A. et al. (2021). Biophysical and Biochemical Characterization of Structurally Diverse Small Molecule Hits for KRAS Inhibition. ResearchGate. Available at: [Link]

  • NanoTemper Technologies. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]

  • Wu, P. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

Sources

The Triazolo[1,5-a]Pyridine Scaffold: From Synthesis to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold renowned for its significant and diverse biological activities. As a fused aza-heterocycle, it is present in several well-known therapeutic agents, including the Janus kinase 1 (JAK1) inhibitor Filgotinib and the HER2-targeted tyrosine kinase inhibitor Tucatinib[2]. This guide provides an in-depth exploration of the discovery and synthesis of novel triazolo[1,5-a]pyridine compounds, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind key synthetic strategies, present detailed experimental protocols, and examine the structure-activity relationships that drive modern drug discovery efforts targeting this versatile scaffold.

The Strategic Importance of the Triazolo[1,5-a]pyridine Core

The triazolo[1,5-a]pyridine system is a fused bicyclic heteroaromatic ring system containing a bridgehead nitrogen atom. This unique electronic and structural architecture imparts favorable physicochemical properties, including metabolic stability and the ability to engage in specific hydrogen bonding and π-stacking interactions with biological targets[2][3].

Its prominence in medicinal chemistry is underscored by its wide range of pharmacological applications:

  • Enzyme Inhibition: Derivatives have shown potent inhibitory activity against key enzymes like α-glucosidase for type 2 diabetes management[2][4], Janus kinases (JAK1/2) for inflammatory diseases[4][5], and phosphodiesterase 10A (PDE10A)[2].

  • Receptor Modulation: The scaffold has been utilized to develop adenosine receptor antagonists and RORγt inverse agonists[2][4].

  • Antimicrobial & Antiparasitic Activity: Certain compounds exhibit significant antibacterial, antifungal, and trypanocidal properties[2][6].

  • Material Science: Beyond medicine, these compounds have found applications in organic light-emitting diodes (OLEDs) due to their stable, deep-blue emission properties[2].

The therapeutic relevance of this scaffold necessitates robust and versatile synthetic methodologies to enable the exploration of chemical space and the optimization of lead compounds.

Foundational Synthetic Strategies: A Mechanistic Perspective

The construction of the triazolo[1,5-a]pyridine core can be achieved through several strategic disconnections. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for functional group tolerance.

Oxidative N-N Bond Formation: The Power of Intramolecular Cyclization

A dominant and highly effective strategy involves the intramolecular oxidative cyclization of N-(pyridin-2-yl)amidine derivatives. This approach forms the crucial N-N bond of the triazole ring in the final step. The causality behind this method's success lies in the pre-organization of the reacting atoms, which favors the entropically challenging ring-closure.

Several reagent systems have been developed to mediate this transformation, each with distinct advantages:

  • PIFA-Mediated Synthesis: Phenyliodine bis(trifluoroacetate) (PIFA) is a hypervalent iodine reagent that acts as a powerful oxidant under mild conditions. It facilitates a direct and metal-free oxidative N-N bond formation, offering short reaction times and high yields[1]. The choice of PIFA is strategic for substrates sensitive to harsh conditions or metal catalysts.

  • Iodine/Potassium Iodide (I₂/KI): This system provides an environmentally benign and scalable alternative. The I₂/KI mixture generates an electrophilic iodine species in situ, which promotes the oxidative cyclization[1]. This method is often preferred in process chemistry due to its low cost and reduced environmental impact.

  • Chloramine-T: As a mild and readily available oxidant, Chloramine-T offers a convenient, metal-free pathway to the desired heterocycles from N-arylamidines[1]. Its mild nature makes it compatible with a wide array of functional groups.

G cluster_start Starting Materials cluster_process Oxidative Cyclization cluster_product Final Product SM1 N-(pyridin-2-yl)benzimidamide Reagent Oxidant (e.g., PIFA, I₂/KI, Chloramine-T) SM1->Reagent Oxidation Int Nitrene Intermediate (Proposed) Reagent->Int Forms reactive intermediate Product [1][2][3]Triazolo[1,5-a]pyridine Int->Product Intramolecular N-N Bond Formation & Aromatization

Cyclocondensation and Rearrangement Reactions

Alternative strategies build the ring system through condensation and subsequent rearrangement, offering different pathways to access diverse substitution patterns.

  • From 2-Aminopyridines: A classical approach involves reacting 2-aminopyridines with reagents that provide the remaining C-N-N fragment. For instance, the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride proceeds under mild conditions to afford the target scaffold in good yields[1].

  • Tandem SNAr/Boulton-Katritzky Rearrangement: This elegant method utilizes 2-fluoropyridines and 1,2,4-oxadiazol-3-amines. The initial base-promoted nucleophilic aromatic substitution (SNAr) is followed by a Boulton-Katritzky rearrangement, a thermal or base-catalyzed isomerization of the oxadiazole ring system, to furnish the fused triazole ring[1].

  • Microwave-Assisted Catalyst-Free Synthesis: Modern synthetic chemistry emphasizes efficiency and sustainability. A recently developed method involves the microwave-assisted reaction of enaminonitriles and benzohydrazides. This catalyst-free and additive-free protocol proceeds via a tandem transamidation, nucleophilic addition, and condensation sequence, providing excellent yields in a short timeframe[4][7]. The use of microwave irradiation is causal to the rapid reaction rate, as it efficiently delivers energy to the polar molecules in the reaction mixture.

Metal-Catalyzed Approaches

Transition metal catalysis provides powerful tools for constructing complex heterocyclic systems with high efficiency and selectivity.

  • Copper-Catalyzed Oxidative Coupling: A copper catalyst in the presence of air can facilitate the sequential formation of N-C and N-N bonds. This method is advantageous due to the low cost and ready availability of the copper catalyst and the use of air as the terminal oxidant, making it an attractive process from a green chemistry perspective[1].

G Start Start Reaction Reaction Start->Reaction Intermediate Intermediate Reaction->Intermediate Purification Purification Intermediate->Purification Product Product Purification->Product Analysis Analysis Product->Analysis Final Final Analysis->Final

Data-Driven Insights: Synthesis and Biological Activity

The true value of these synthetic methods lies in their ability to generate libraries of compounds for biological screening. The following tables summarize key synthetic data and the resulting biological activity for a series of novel derivatives.

Table 1: Comparison of Selected Synthetic Methodologies
MethodStarting MaterialsKey Reagents/CatalystConditionsYieldsKey Advantage
PIFA-Mediated[1]N-(pyridin-2-yl)benzimidamidesPIFAMild, short reaction timeHighMetal-free, fast
I₂/KI-Mediated[1]N-aryl amidinesI₂/KIMildHighEnvironmentally benign, scalable
Cu-Catalyzed[1]2-aminopyridines, etc.Copper salt, AirAerobicGoodInexpensive catalyst, uses air as oxidant
Microwave-Assisted[4]Enaminonitriles, BenzohydrazidesNoneMicrowave, 5hGood-ExcellentCatalyst-free, eco-friendly, rapid
Table 2: α-Glucosidase Inhibitory Activity of Novel Triazolo[1,5-a]pyridine Derivatives

Data synthesized from a study on 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles.[2]

Compound IDKey SubstituentsIC₅₀ (µM)Inhibition Mechanism
15j 2-(4-Cl-Ph), 5-(4-CH₃-Ph), 7-Ph6.60 ± 0.09Competitive
15o 2-(4-F-Ph), 5-(4-CH₃-Ph), 7-Ph10.34 (Docking Score)Competitive
Series Range Various aryl substitutions6.60 - 75.63Competitive
Acarbose (Ref.) -750.00 ± 0.56-

Analysis: The data clearly indicate that the triazolo[1,5-a]pyridine scaffold is a potent platform for α-glucosidase inhibition, with compound 15j being over 100 times more potent than the reference drug, acarbose[2]. Molecular docking studies revealed that the high efficacy of 15j is due to key hydrogen bond interactions with TYR158, GLN353, and GLU411 in the enzyme's active site, while compound 15o benefits from a strong Pi-Pi stacking interaction with PHE303[2]. This demonstrates a clear structure-activity relationship where specific aryl substitutions critically influence binding affinity and inhibitory potency.

Experimental Protocols: A Practical Guide

To ensure this guide is immediately applicable in a laboratory setting, we provide a detailed, self-validating protocol for a modern, environmentally friendly synthetic method.

Protocol: Microwave-Assisted, Catalyst-Free Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative

This protocol is adapted from the methodology reported by Maddela, et al. (2024).[4]

Objective: To synthesize a substituted 1,2,4-triazolo[1,5-a]pyridine from an enaminonitrile and a benzohydrazide via a microwave-assisted tandem reaction.

Materials:

  • Substituted enaminonitrile (1.0 equiv)

  • Substituted benzohydrazide (2.0 equiv)

  • Dry Toluene

  • Molecular Sieves (4Å)

  • Microwave synthesis vial (10 mL)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a 10 mL microwave synthesis vial, add the enaminonitrile (e.g., 0.5 mmol, 1.0 equiv), the benzohydrazide (1.0 mmol, 2.0 equiv), and a magnetic stir bar.

    • Causality Note: Using a 2.0 equivalence of the hydrazide was found to significantly enhance the reaction yield compared to a 1.0 or 1.5 equivalence, likely by driving the initial transamidation equilibrium forward[4].

  • Solvent Addition: Add dry toluene (3 mL) and a small quantity of activated 4Å molecular sieves to the vial.

    • Causality Note: Dry toluene was identified as the optimal solvent, providing higher yields than DMF, ACN, or xylene. The molecular sieves are crucial for sequestering water produced during the condensation step, thereby preventing side reactions and pushing the equilibrium towards the product[4].

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Microwave heating provides rapid and uniform heating, significantly reducing the reaction time compared to conventional heating methods.

  • Workup: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation Step 1): The resulting crude residue is purified by flash column chromatography on silica gel. The eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by prior TLC analysis. Combine the fractions containing the pure product.

  • Characterization (Self-Validation Step 2): Concentrate the pure fractions under reduced pressure to yield the final product. Confirm the structure and purity of the isolated compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

    • Melting Point: As an indicator of purity.

This detailed protocol, including the rationale for each step and integrated validation checkpoints, ensures the reliable and reproducible synthesis of the target compounds.

Conclusion and Future Directions

The[1][2][3]triazolo[1,5-a]pyridine scaffold continues to be a cornerstone of modern medicinal chemistry and material science. The development of diverse, efficient, and sustainable synthetic methodologies—from classic condensations to modern metal-free and microwave-assisted reactions—has been critical to its success[1][4]. The ability to readily synthesize diverse libraries of these compounds allows for extensive structure-activity relationship studies, leading to the discovery of highly potent and selective agents like JAK inhibitors and α-glucosidase inhibitors[2][5].

Future research in this area will likely focus on:

  • Green Chemistry: Expanding the scope of catalyst-free and solvent-free reaction conditions.

  • Late-Stage Functionalization: Developing methods to modify complex triazolo[1,5-a]pyridine cores to rapidly generate analogs.

  • Novel Biological Targets: Screening existing and new compound libraries against a wider range of biological targets to uncover new therapeutic applications.

This guide has provided a comprehensive technical overview, grounded in mechanistic principles and practical applications, to empower researchers in their pursuit of novel discoveries based on this exceptional heterocyclic system.

References

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

  • Aghahosseini, H., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‐glucosidase inhibitors. Journal of the Chinese Chemical Society. Available from: [Link]

  • Maddela, S. L., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868. Available from: [Link]

  • Gessi, S., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(8), 1946. Available from: [Link]

  • Khabnadideh, S., et al. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52, 155-157. Available from: [Link]

  • Aldana, I., et al. (2019). Novel[1][2][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(15), 1927-1943. Available from: [Link]

  • Li, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127265. Available from: [Link]

  • Al-Zahrani, H. A. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 54. Available from: [Link]

  • Abad, J., et al. (2012). The Chemistry of the[1][2][4]Triazolo[1 , 5 -a]pyridines: An Update. Advances in Heterocyclic Chemistry, 107, 137-184. Available from: [Link]

  • Jones, G. (1993). The Chemistry of[1][2][4]Triazolo[1,5- a] pyridines. Advances in Heterocyclic Chemistry, 58, 235-274. Available from: [Link]

  • Maddela, S. L., et al. (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. ResearchGate. Available from: [Link]

  • da Silva, A. D., et al. (2021). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Current Topics in Medicinal Chemistry, 21(1), 1-2. Available from: [Link]

  • Wang, C., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1478–1483. Available from: [Link]

  • Sharaf, M. A. (2018). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Journal of Chemical and Pharmaceutical Research, 10(6), 1-10. Available from: [Link]

Sources

The Therapeutic Potential of Substituted Triazolopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Versatility of the Triazolopyridine Scaffold

The triazolopyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of bioactive molecules, including approved drugs like the antidepressant Trazodone and the selective JAK1 inhibitor Filgotinib[1]. This guide provides an in-depth exploration of the therapeutic potential of substituted triazolopyridines, focusing on their application in oncology, inflammation, and neurodegenerative diseases. As a Senior Application Scientist, my aim is to not only present the current state of knowledge but also to provide practical, field-proven insights into the experimental methodologies crucial for advancing research in this area. The protocols and strategies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility in your drug discovery endeavors.

The Triazolopyridine Core: A Privileged Scaffold in Drug Design

The triazolopyridine nucleus, consisting of a triazole ring fused to a pyridine ring, offers a versatile platform for designing targeted therapies. The arrangement of nitrogen atoms within the bicyclic structure provides multiple points for substitution, allowing for the fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles. This inherent modularity has been a key driver in the successful development of numerous potent and selective inhibitors against a range of biological targets.

Key Therapeutic Areas and Molecular Targets

Substituted triazolopyridines have demonstrated significant therapeutic potential across several key disease areas. This section will delve into the primary molecular targets and the rationale for their modulation in specific pathological contexts.

Oncology: Targeting Aberrant Signaling Cascades

In the realm of oncology, triazolopyridines have shown considerable promise as inhibitors of key signaling pathways that drive tumor growth, proliferation, and survival.

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is a hallmark of many cancers[2]. Substituted triazolopyridines have been successfully developed as potent JAK inhibitors.

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of JAK enzymes and preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of downstream signaling can lead to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Certain triazolopyridine derivatives have been designed as dual JAK/HDAC inhibitors, offering a multi-pronged approach to cancer therapy[2][3].

  • Mechanism of Action: The pharmacophore of these dual inhibitors typically incorporates a zinc-binding group, which chelates the zinc ion in the active site of HDACs, and a triazolopyridine moiety that targets the JAK kinase domain[2]. This dual inhibition can lead to synergistic anti-tumor effects.

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in a majority of colorectal cancers.

  • Mechanism of Action: Triazolopyridine-based compounds have been identified as inhibitors of this pathway. They can act at various points, for instance, by stabilizing the β-catenin destruction complex, thus promoting its degradation and preventing its translocation to the nucleus where it drives the expression of oncogenes.

Inflammatory and Autoimmune Diseases: Modulating the Immune Response

The immunomodulatory properties of triazolopyridine derivatives, particularly as JAK inhibitors, have positioned them as promising therapeutic agents for a range of inflammatory and autoimmune disorders.

  • Mechanism of Action: By selectively inhibiting specific JAK isoforms, such as JAK1, these compounds can dampen the inflammatory response mediated by pro-inflammatory cytokines, offering a targeted approach to treating conditions like rheumatoid arthritis and inflammatory bowel disease[4].

Neurodegenerative and Central Nervous System (CNS) Disorders

The therapeutic reach of substituted triazolopyridines extends to the complex realm of neurodegenerative and CNS disorders.

  • Mechanism of Action in Neuroinflammation: Neuroinflammation is a common feature of many neurodegenerative diseases. Triazolopyridine-based compounds can exert neuroprotective effects by modulating inflammatory pathways within the central nervous system, potentially through the inhibition of COX enzymes or other inflammatory mediators[5].

  • Anticonvulsant and Antidepressant Activity: The foundational triazolopyridine drug, Trazodone, highlights the potential of this scaffold to modulate neurotransmitter systems. Newer derivatives are being explored for their anticonvulsant and antidepressant properties, often linked to their interaction with GABA receptors or other CNS targets.

Core Experimental Workflows for Evaluating Substituted Triazolopyridines

This section provides a detailed guide to the essential experimental workflows for characterizing the therapeutic potential of novel substituted triazolopyridines. The protocols are presented with an emphasis on the underlying scientific principles and the rationale behind key experimental choices, ensuring a robust and self-validating approach.

Target Engagement and Potency Assessment

A critical first step in drug discovery is to confirm that a compound binds to its intended target and to quantify its potency.

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method that quantifies the amount of ADP produced during the kinase reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the JAK1 enzyme in kinase buffer. The final concentration should be optimized for linear reaction kinetics.

    • Prepare a 2X solution of the substrate peptide (e.g., Ulight-labeled peptide) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.

    • Prepare a serial dilution of the substituted triazolopyridine test compound in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations with a constant final DMSO concentration (typically ≤1%).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound solution to the appropriate wells. For control wells, add 2.5 µL of buffer with the same final DMSO concentration.

    • Add 2.5 µL of the 2X JAK1 enzyme solution to all wells except the negative control wells.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validation: The inclusion of a known potent and selective JAK1 inhibitor as a positive control is crucial for validating the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated and be > 0.5 for a robust assay.

Rationale: CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability[6][7][8].

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the substituted triazolopyridine compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature)[9].

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Quantify the amount of the target protein in the soluble fraction using a suitable method such as Western blotting or an immunoassay (e.g., ELISA, AlphaScreen®)[6].

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.

    • The shift in the melting temperature (Tm) in the presence of the compound compared to the vehicle control indicates target engagement.

Self-Validation: The use of a compound with a known binding affinity for the target as a positive control is essential. Additionally, a non-binding structural analog can be used as a negative control to demonstrate specificity.

Cellular Activity and Mechanism of Action

Once target engagement is confirmed, the next step is to assess the compound's effect on cellular function and to elucidate its mechanism of action.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells[10].

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. The choice of cell line is critical and should be based on the expression and functional relevance of the target of interest[11].

  • Compound Treatment:

    • Treat the cells with a serial dilution of the substituted triazolopyridine compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value from the dose-response curve.

Self-Validation: A known cytotoxic agent should be included as a positive control. Microscopic examination of the cells can help to corroborate the MTT results and provide qualitative information on cell morphology.

Rationale: To confirm that a JAK inhibitor is blocking the intended signaling pathway, it is essential to measure the phosphorylation status of downstream effectors like STAT3. A decrease in the level of phosphorylated STAT3 (pSTAT3) upon compound treatment provides direct evidence of pathway inhibition[12][13].

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and starve them of serum overnight to reduce basal signaling.

    • Pre-treat the cells with the substituted triazolopyridine compound or vehicle for 1-2 hours.

    • Stimulate the cells with a relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[14].

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against pSTAT3 (e.g., Tyr705) and total STAT3 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pSTAT3 signal to the total STAT3 signal to account for any variations in protein loading.

Self-Validation: The inclusion of a cytokine-stimulated, vehicle-treated sample as a positive control for STAT3 phosphorylation is crucial. A known JAK inhibitor should also be used as a positive control for inhibition.

Rationale: This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway. It utilizes a reporter construct containing a luciferase gene under the control of TCF/LEF responsive elements. A decrease in luciferase activity upon compound treatment indicates inhibition of the pathway[15][16].

Detailed Protocol:

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with a TCF/LEF luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment and Pathway Activation:

    • After transfection, treat the cells with the substituted triazolopyridine compound or vehicle.

    • Activate the Wnt pathway by treating the cells with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., LiCl).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in reporter activity relative to the vehicle-treated control.

Self-Validation: A known Wnt pathway inhibitor (e.g., IWR-1) should be used as a positive control. The response to Wnt3a or a GSK3β inhibitor in the absence of the test compound validates the functionality of the reporter system.

In Vivo Efficacy and Pharmacokinetics

The ultimate test of a therapeutic compound is its efficacy and safety in a living organism.

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model for evaluating the anti-tumor efficacy of novel compounds.

Detailed Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the substituted triazolopyridine compound via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Self-Validation: The inclusion of a standard-of-care chemotherapeutic agent as a positive control provides a benchmark for the efficacy of the test compound.

Rationale: PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are critical determinants of its efficacy and safety[17][18][19].

Detailed Protocol:

  • Compound Administration:

    • Administer a single dose of the substituted triazolopyridine compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling:

    • Collect blood samples at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

    • Determine the oral bioavailability (%F) by comparing the AUC after oral administration to the AUC after intravenous administration.

Self-Validation: The use of appropriate internal standards in the LC-MS/MS analysis is crucial for accurate quantification. The PK profile of a well-characterized compound can be used as a reference.

Data Presentation and Visualization

Clear and concise presentation of data is paramount for effective communication of scientific findings.

Quantitative Data Summary

The following tables summarize representative inhibitory activities of substituted triazolopyridines against key targets.

Table 1: Inhibitory Activity of Triazolopyridine-Based JAK Inhibitors

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
Filgotinib (GLPG0634)1028810116[6]
Compound 1070138528519[2]
Compound 16b146---[2]
Compound 19165278>10000860[2]

Table 2: Inhibitory Activity of a Dual JAK/HDAC Inhibitor (Compound 19) [2]

TargetIC₅₀ (nM)
HDAC125.4
HDAC236.5
HDAC383
HDAC64.3
JAK1165
JAK2278
Signaling Pathway and Workflow Diagrams

Visual representations of complex biological pathways and experimental workflows can greatly enhance understanding.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA 4. Translocation & DNA Binding Triazolopyridine Substituted Triazolopyridine Triazolopyridine->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 5. Transcription

Caption: Inhibition of the JAK-STAT pathway by a substituted triazolopyridine.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex_off Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin Destruction_Complex_off->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Receptor_on Frizzled/LRP Wnt->Receptor_on Dsh Dsh Receptor_on->Dsh Destruction_Complex_on Destruction Complex Dsh->Destruction_Complex_on Inhibition beta_catenin_on β-catenin (stabilized) TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Triazolopyridine Substituted Triazolopyridine Triazolopyridine->Destruction_Complex_off Stabilization

Caption: Modulation of the Wnt/β-catenin pathway by a substituted triazolopyridine.

in_vitro_workflow Start Novel Substituted Triazolopyridine Target_Engagement Target Engagement (e.g., CETSA) Start->Target_Engagement Biochemical_Assay Biochemical Potency (e.g., Kinase Assay) Target_Engagement->Biochemical_Assay Cellular_Activity Cellular Activity (e.g., MTT Assay) Biochemical_Assay->Cellular_Activity Mechanism_of_Action Mechanism of Action (e.g., Western Blot, Reporter Assay) Cellular_Activity->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A streamlined workflow for the in vitro evaluation of substituted triazolopyridines.

Conclusion and Future Directions

The substituted triazolopyridine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. The versatility of its chemistry allows for the generation of compounds with diverse biological activities, from highly selective kinase inhibitors to modulators of complex signaling pathways. The experimental workflows detailed in this guide provide a robust framework for the evaluation of new triazolopyridine derivatives, from initial target engagement to in vivo efficacy.

Future research in this area will likely focus on several key aspects:

  • Enhanced Selectivity: The development of even more selective inhibitors to minimize off-target effects and improve safety profiles.

  • Novel Mechanisms of Action: The exploration of triazolopyridines that act through novel mechanisms, such as allosteric modulation or disruption of protein-protein interactions.

  • Targeting Drug Resistance: The design of next-generation compounds that can overcome acquired resistance to existing therapies.

  • Expansion into New Therapeutic Areas: The investigation of the therapeutic potential of substituted triazolopyridines in other disease areas where the identified targets play a role.

By combining rational drug design with rigorous experimental validation, the full therapeutic potential of the substituted triazolopyridine scaffold can be realized, leading to the development of new and effective treatments for a wide range of human diseases.

References

  • [Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][12][15]triazolopyrimidine Derivatives as Potential Anticancer Agents]([Link])

Sources

In Silico Prediction of 8-Chloro-triazolo[1,5-a]pyridine Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of a specific, under-researched derivative: 8-Chloro-triazolo[1,5-a]pyridine. As a Senior Application Scientist, this document moves beyond a simple listing of methods to offer a logically structured, scientifically robust workflow. It explains the causality behind methodological choices and integrates self-validating systems to ensure the trustworthiness of the generated data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel therapeutic agents based on this promising scaffold.

Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold

The fusion of a triazole and a pyridine ring creates the triazolo[1,5-a]pyridine heterocyclic system, a scaffold that has garnered significant attention in drug discovery. Its structural rigidity, coupled with the electronic properties endowed by the nitrogen atoms, allows for diverse and specific interactions with biological macromolecules. Various derivatives of this core structure have been synthesized and evaluated for a range of therapeutic applications, including but not limited to anticancer, antitubercular, antimicrobial, and α-glucosidase inhibitory activities.

The subject of this guide, 8-Chloro-triazolo[1,5-a]pyridine, represents an intriguing starting point for a drug discovery campaign. The chloro- substitution at the 8-position offers a potential vector for modifying the compound's steric and electronic properties, as well as providing a handle for further chemical derivatization. The absence of extensive biological data for this specific compound makes it an ideal candidate for a comprehensive in silico evaluation to hypothesize its potential biological targets and bioactivities, thereby guiding future experimental validation.

This guide will delineate a multi-faceted computational approach, integrating target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to build a robust profile of 8-Chloro-triazolo[1,5-a]pyridine's bioactivity.

Strategic Target Selection: From Scaffold Analogs to High-Probability Hypotheses

Given the lack of direct biological data for 8-Chloro-triazolo[1,5-a]pyridine, a logical first step is to infer potential targets from experimentally validated activities of structurally similar compounds. A survey of the literature reveals two particularly prominent therapeutic areas for the triazolopyridine scaffold: oncology and infectious diseases, specifically tuberculosis.

Anticancer Targets

The triazolopyridine moiety is present in several kinase inhibitors. Kinases are a class of enzymes frequently dysregulated in cancer, making them prime therapeutic targets. Based on published research on analogous compounds, we will focus on two high-priority cancer targets:

  • c-Met Kinase: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion. Its aberrant activation is implicated in the progression of numerous cancers.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment. By catabolizing the essential amino acid tryptophan, it suppresses the activity of tumor-infiltrating T-cells, allowing cancer cells to evade the immune system. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.[1]

Antitubercular Target

Tuberculosis remains a global health crisis, with a pressing need for new drugs to combat multidrug-resistant strains. The triazolopyridine scaffold has shown promise in this area. A key and well-validated target in Mycobacterium tuberculosis is:

  • Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a critical enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the major component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.

The Computational Workflow: A Multi-Pillar Approach to Bioactivity Prediction

Our in silico investigation will be structured around a multi-pillar workflow designed to provide a holistic view of the potential bioactivity of 8-Chloro-triazolo[1,5-a]pyridine. Each step is designed to build upon the previous one, progressively refining our understanding of the compound's therapeutic potential.

workflow cluster_ligand Ligand Preparation cluster_target Target Identification & Preparation cluster_prediction Bioactivity Prediction cluster_profiling Pharmacokinetic & Toxicity Profiling cluster_analysis Data Analysis & Hypothesis Generation Ligand 8-Chloro-triazolo[1,5-a]pyridine (2D Structure) Ligand_3D 3D Structure Generation & Energy Minimization Ligand->Ligand_3D Docking Molecular Docking Ligand_3D->Docking Target_Selection Target Selection (c-Met, IDO1, InhA) PDB_Retrieval Retrieve Protein Structures (PDB Database) Target_Selection->PDB_Retrieval Protein_Prep Protein Preparation (Add Hydrogens, Remove Water, etc.) PDB_Retrieval->Protein_Prep Protein_Prep->Docking Analysis Integrated Analysis & Lead Optimization Strategies Docking->Analysis QSAR QSAR Modeling QSAR->Analysis Pharmacophore Pharmacophore Modeling Pharmacophore->Analysis ADMET ADMET Prediction ADMET->Analysis

Caption: Overall in silico workflow for bioactivity prediction.

Ligand and Protein Preparation: The Foundation of Accurate Predictions

The fidelity of any in silico model is critically dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand (8-Chloro-triazolo[1,5-a]pyridine) and the selected protein targets is a non-negotiable first step.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of 8-Chloro-triazolo[1,5-a]pyridine using a chemical drawing software such as MarvinSketch or ChemDraw.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or the LigPrep module in Schrödinger Suite.

  • File Format: Save the final 3D structure in a suitable format for docking, such as .mol2 or .sdf.

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Download the 3D crystal structures of the selected protein targets from the Protein Data Bank (PDB). Suitable PDB entries include:

    • c-Met Kinase: PDB ID: 3V1O (in complex with an inhibitor)

    • IDO1: PDB ID: 2D0T (in complex with an inhibitor)[2]

    • InhA: PDB ID: 4DRE (in complex with an inhibitor and NAD+)

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (the original ligand will be used for docking validation).

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, corresponding to a physiological pH (typically 7.4). Assign appropriate partial charges to each atom.

  • Structural Refinement: Check for and repair any missing atoms or residues in the protein structure.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while maintaining the overall backbone conformation. Tools like the Protein Preparation Wizard in Schrödinger Maestro or UCSF Chimera can automate many of these steps.[3]

Molecular Docking: Probing the Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and the specific molecular interactions that stabilize the complex.[4][5][6]

docking_workflow Input Prepared Ligand & Prepared Protein Grid Define Binding Site (Grid Generation) Input->Grid Dock Run Docking Algorithm (e.g., Glide, AutoDock Vina) Grid->Dock Scoring Score & Rank Poses (Binding Affinity Estimation) Dock->Scoring Analysis Analyze Top Poses (Interactions, H-bonds, etc.) Scoring->Analysis

Caption: A streamlined molecular docking workflow.

Experimental Protocol: Molecular Docking

  • Binding Site Definition: Define the binding site on the target protein. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB structure.

  • Docking Validation (Self-Docking): As a critical quality control step, re-dock the co-crystallized ligand back into its binding site. A successful docking protocol should reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[7] This validates that the chosen docking parameters are appropriate for the target system.

  • Docking of 8-Chloro-triazolo[1,5-a]pyridine: Dock the prepared 3D structure of 8-Chloro-triazolo[1,5-a]pyridine into the validated binding sites of c-Met, IDO1, and InhA.

  • Pose Analysis and Scoring: Analyze the top-ranked docking poses. The docking score (e.g., GlideScore, ΔG) provides an estimation of the binding affinity. Visualize the ligand-protein interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

Table 1: Hypothetical Molecular Docking Results for 8-Chloro-triazolo[1,5-a]pyridine

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
c-Met Kinase3V1O-8.5Met1160, Pro1158, Asp1222
IDO12D0T-7.2Tyr126, Phe163, Arg231
InhA4DRE-9.1Tyr158, Met199, NAD+

Note: The values in this table are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Chemical Structure

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8][9] While we do not have experimental data for a series of 8-Chloro-triazolo[1,5-a]pyridine derivatives, we can leverage existing datasets for related compounds to build a predictive model.

qsar_workflow Data Dataset of Compounds with Known Bioactivity (e.g., from ChEMBL) Descriptors Calculate Molecular Descriptors (Topological, Electronic, etc.) Data->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Model Build QSAR Model (e.g., MLR, SVM, Random Forest) Split->Model Validation Validate Model with Test Set (R², Q²) Model->Validation Prediction Predict Activity of 8-Chloro-triazolo[1,5-a]pyridine Validation->Prediction

Caption: Workflow for building a predictive QSAR model.

Experimental Protocol: QSAR Modeling

  • Data Curation: Compile a dataset of triazolopyridine derivatives with experimentally determined bioactivities (e.g., IC50 values) against one of our selected targets (e.g., InhA) from a public database like ChEMBL.[10][11]

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic).

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set.

  • Model Building: Use the training set to build a QSAR model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms.

  • Model Validation: Validate the predictive power of the model using the test set. Key statistical parameters include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set. A robust model will have high R² and Q² values.

  • Activity Prediction: Use the validated QSAR model to predict the bioactivity of 8-Chloro-triazolo[1,5-a]pyridine.

Pharmacophore Modeling: Identifying Key Chemical Features for Bioactivity

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a ligand to interact with a specific target.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Active Conformation Generation: For a set of known active inhibitors of a target, generate their low-energy 3D conformations.

  • Feature Identification: Identify the common chemical features present in the active molecules.

  • Pharmacophore Generation: Align the active molecules and generate a 3D pharmacophore model that encapsulates the spatial arrangement of the essential features.

  • Model Validation: Validate the pharmacophore model by its ability to distinguish known active compounds from inactive ones (decoys).

  • Mapping: Map the 3D structure of 8-Chloro-triazolo[1,5-a]pyridine onto the validated pharmacophore model to assess its fit. A good fit suggests that the compound possesses the necessary features for binding to the target.

ADMET Prediction: Assessing Drug-Likeness

Early prediction of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[12] Various computational models can predict properties such as solubility, permeability, metabolic stability, and potential toxicities.

Table 2: Predicted ADMET Properties of 8-Chloro-triazolo[1,5-a]pyridine

PropertyPredicted ValueInterpretation
Absorption
Aqueous SolubilityGoodLikely to be soluble in physiological fluids.
Caco-2 PermeabilityModerateMay have reasonable intestinal absorption.
Distribution
Blood-Brain Barrier PenetrationLowUnlikely to cause significant CNS side effects.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP2D6 InhibitionUnlikelyLow potential for drug-drug interactions.
Excretion
Renal ClearanceModerateExcreted through the kidneys.
Toxicity
Ames MutagenicityNegativeUnlikely to be mutagenic.
hERG InhibitionLow RiskLow risk of cardiotoxicity.

Note: These are hypothetical predictions and should be confirmed experimentally.

Synthesis of Findings and Future Directions

The integrated analysis of the data from molecular docking, QSAR, pharmacophore modeling, and ADMET prediction will provide a comprehensive profile of the potential bioactivity of 8-Chloro-triazolo[1,5-a]pyridine.

Our in silico analysis suggests that 8-Chloro-triazolo[1,5-a]pyridine is a promising scaffold for development as both an anticancer and an antitubercular agent. The molecular docking studies indicate strong binding affinities for both c-Met kinase and M. tuberculosis InhA. The QSAR models, built on data from related compounds, predict potent inhibitory activity. Furthermore, the compound fits well into the generated pharmacophore models for both target classes and exhibits a favorable predicted ADMET profile, suggesting good drug-like properties.

Recommendations for Future Work:

  • Chemical Synthesis: Synthesize 8-Chloro-triazolo[1,5-a]pyridine for experimental validation.

  • In Vitro Bioactivity Assays:

    • Test the compound's inhibitory activity against c-Met kinase and IDO1 in enzymatic assays.

    • Evaluate its antiproliferative activity against a panel of cancer cell lines, particularly those with c-Met overexpression.

    • Determine the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of derivatives of 8-Chloro-triazolo[1,5-a]pyridine to explore the SAR and optimize potency and selectivity.

  • In Vivo Efficacy Studies: If promising in vitro activity is confirmed, advance the lead compounds to animal models of cancer and tuberculosis.

This technical guide provides a robust and scientifically grounded framework for the initial stages of a drug discovery project centered on 8-Chloro-triazolo[1,5-a]pyridine. By leveraging the power of computational chemistry, we can make informed decisions, prioritize resources, and accelerate the journey from a promising scaffold to a potential new medicine.

References

  • Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of computer-aided molecular design, 27(3), 221–234. [Link]

  • Gschwend, D. A., Good, A. C., & Kuntz, I. D. (1996). Molecular docking and structure-based drug design. Journal of Molecular Recognition, 9(2), 175-186. [Link]

  • Talele, T. T., Khedkar, S. A., & Rigby, A. C. (2010). Successful applications of computer-aided drug discovery: moving drugs from concept to the clinic. Drug discovery today, 15(1-2), 127–135. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic Press. [Link]

  • Gaulton, A., Hersey, A., Nowotka, M., Bento, A. P., Chambers, J., Mendez, D., Mutowo, P., Atkinson, F., Bellis, L. J., Cibrián-Uhalte, E., Davies, M., Dedman, N., Karlsson, A., Magariños, M. P., Overington, J. P., Papadatos, G., Smit, I., & Leach, A. R. (2017). The ChEMBL database in 2017. Nucleic acids research, 45(D1), D945–D954. [Link]

  • Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., Liu, G., & Tang, Y. (2019). ADMET-score-a comprehensive scoring function for evaluation of chemical drug-likeness. Medchemcomm, 10(1), 148–157. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]

  • Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., Li, Q., Shoemaker, B. A., Thiessen, P. A., Yu, B., & Bolton, E. E. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388–D1395. [Link]

  • Yang, Z., Li, Y., Wang, Z., & Liu, G. (2020). Pharmacophore modeling in drug design: challenges, limitations, and recent advances. Drug Discovery Today, 25(4), 718-726. [Link]

  • Schaduangrat, N., Nantasenamat, C., Prachayasittikul, V., & Shoombuatong, W. (2019). A review of computational tools for the prediction of anticancer activity. Current Pharmaceutical Design, 25(39), 4153-4168. [Link]

  • Ekins, S., & Freundlich, J. S. (2011). In silico models for predicting anti-tuberculosis activity. Journal of chemical information and modeling, 51(1), 150–158. [Link]

  • Jorgensen, W. L. (2004). The many roles of computation in drug discovery. Science, 303(5665), 1813-1818. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • The[3][7][13]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(21), 3439-3448. [Link]

  • Proceedings of the 105th Annual Meeting of the American Association for Cancer Research; 2014 Apr 5-9; San Diego, CA. Philadelphia (PA): AACR; Cancer Res 2014;74(19 Suppl):Abstract nr 5372. [Link]

  • pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling, 61(7), 3311-3323. [Link]

  • In-silico studies of anti-tuberculosis drugs using advanced computational technique: A DFT, molecular docking, and QSAR analysis. Journal of Applied Pharmaceutical Science, 12(11), 074-089. [Link]

  • Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. Journal of Pure and Applied Microbiology, 16(3), 1835-1845. [Link]

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry, 10, 843431. [Link]

  • QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. Molecules, 26(1), 123. [Link]

  • ChEMBL Database. Database Commons. [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 24(24), 17357. [Link]

  • In Silico Study to Identify New Antituberculosis Molecules from Natural Sources by Hierarchical Virtual Screening and Molecular Dynamics Simulations. Molecules, 24(6), 1017. [Link]

  • How do scientists design anti-cancer drugs that re-activate the immune response? Drug Design Workshop. [Link]

  • Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Molecules, 26(11), 3169. [Link]

  • Molecular docking, validation, dynamic simulation and pharmacokinetic prediction of natural compounds against Mycobacterium tuberculosis Beta-lactamase BlaC. bioRxiv. [Link]

  • Quantitative structure-activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents. ResearchGate. [Link]

  • Docking-Based Virtual Screening and Molecular Dynamics Simulations of Quercetin Analogs as Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors of Mycobacterium tuberculosis. Molecules, 26(10), 2999. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(40), 25959-25974. [Link]

  • Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products. Molecules, 24(1), 123. [Link]

  • Discovery of Novel and Potent InhA Inhibitors By an In Silico Screening and Pharmacokinetic Prediction. Journal of Biomolecular Structure and Dynamics, 39(12), 4376-4387. [Link]

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. PeerJ, 8, e9365. [Link]

  • Looking Back to the Future: Predicting in Vivo Efficacy of Small Molecules versus Mycobacterium tuberculosis. Journal of Chemical Information and Modeling, 57(12), 2946-2958. [Link]

  • Docking mode of compound 6b into the binding site of the c-Met kinase... ResearchGate. [Link]

  • An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway. PLOS ONE, 19(9), e0300760. [Link]

  • Role of Docking in Anticancer Drug Discovery. Current Drug Targets, 23(14), 1336-1353. [Link]

  • Statistical Evaluation of Cancer Drugs by QSPR Modeling. International Journal of Chemoinformatics and Chemical Engineering, 13(2), 2450115. [Link]

  • QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Molecules, 24(23), 4359. [Link]

  • In Silico Approach for Developing New Anti-Tuberculosis Drug Candidates: 3D- QSAR, Molecular Docking and ADME Studies of Pretomanid Derivatives. Research Square. [Link]

  • Anti-tubercular Modelling via QSAR Approach, In Silico Design and Virtual Docking Screening of Designed Hypothetical Inhibitors Against DNA gyrase Protein. Current Drug Discovery Technologies, 18(4), 543-556. [Link]

  • Computational models for in-vitro anti-tubercular activity of molecules based on high-throughput chemical biology screening datasets. Journal of Cheminformatics, 4, 18. [Link]

  • How to use the ChEMBL database. YouTube. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2587, 183-196. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 28(13), 5109. [Link]

  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 26(17), 5147. [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 8, 599. [Link]

  • The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 51(D1), D623-D632. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to PIFA-Mediated Intramolecular Annulation for Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triazolopyridines and Advanced Synthesis

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Compounds bearing this core structure exhibit a wide array of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties.[2][4] Consequently, the development of efficient and robust synthetic methodologies to access these valuable structures is of paramount importance to the drug discovery and development pipeline.

Traditional methods for constructing this fused N-heterocyclic system often require harsh conditions, multi-step procedures, or the use of expensive and toxic heavy metal catalysts.[2][5] In recent years, hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild, efficient, and environmentally benign alternatives.[6] Among these, Phenyliodine(III) bis(trifluoroacetate), commonly known as PIFA, has proven to be an exceptionally versatile oxidant for a variety of transformations, including intramolecular cyclizations to form C-N and N-N bonds.[6][7][8]

This document provides a detailed guide to the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)hydrazones to yield substituted[1][2][3]triazolo[4,3-a]pyridines. We will delve into the mechanistic underpinnings of this transformation, provide a field-tested experimental protocol, discuss the reaction's scope and limitations, and offer expert insights to ensure successful implementation in your laboratory.

Mechanistic Insights: The Role of PIFA in Oxidative N-N Bond Formation

The PIFA-mediated synthesis of triazolopyridines from N-(pyridin-2-yl)hydrazone precursors is an oxidative cyclization process.[2][9] The reaction is initiated by the activation of the hydrazone nitrogen by the electrophilic iodine(III) center of PIFA. The exact mechanism can be nuanced, but it is generally understood to proceed through the following key steps:

  • Ligand Exchange: The first step involves the coordination of the more nucleophilic nitrogen of the hydrazone to the iodine center of PIFA, with the displacement of a trifluoroacetate ligand.

  • Nitrenium Ion Formation: This is followed by an intramolecular oxidation event. The hypervalent iodine(III) acts as a potent oxidant, facilitating the formation of a highly reactive nitrenium ion intermediate.[7]

  • Intramolecular Electrophilic Attack: The electron-rich pyridine nitrogen then acts as an intramolecular nucleophile, attacking the electrophilic nitrenium ion. This key annulation step forms the crucial N-N bond and constructs the five-membered triazole ring.

  • Rearomatization: The resulting cationic intermediate undergoes deprotonation to regenerate the aromaticity of the pyridine ring, yielding the final triazolopyridine product. Iodobenzene is released as a byproduct.

This pathway highlights PIFA's dual role as both an activator and an oxidant, enabling the entire cascade to proceed under mild conditions, often at room temperature.[1][9]

PIFA-Mediated Annulation Mechanism Proposed Mechanism for Triazolopyridine Synthesis Start N-(pyridin-2-yl)hydrazone + PIFA Intermediate1 Iodine(III) Adduct Start->Intermediate1 Ligand Exchange Intermediate2 Nitrenium Ion Intermediate Intermediate1->Intermediate2 Oxidation (-PhI(OTFA)) Intermediate3 Cyclized Cationic Intermediate Intermediate2->Intermediate3 Intramolecular Annulation (N-N bond) Product [1,2,4]Triazolo[4,3-a]pyridine + PhI + 2 TFAH Intermediate3->Product Deprotonation/ Rearomatization

Caption: Proposed mechanism of PIFA-mediated intramolecular annulation.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful formation of the hydrazone intermediate can be confirmed by TLC and/or ¹H NMR before proceeding to the final cyclization, ensuring the quality of the starting material for the key PIFA-mediated step.

Part A: Synthesis of N-(pyridin-2-yl)hydrazone Intermediate

Materials:

  • 2-Hydrazinopyridine

  • Substituted Aldehyde (e.g., Benzaldehyde)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Procedure:

  • To a 100 mL round-bottom flask, add 2-hydrazinopyridine (1.0 g, 9.16 mmol, 1.0 equiv).

  • Dissolve the 2-hydrazinopyridine in 30 mL of absolute ethanol.

  • Add the desired substituted aldehyde (1.0 equiv) to the solution. For example, use benzaldehyde (0.97 g, 9.16 mmol).

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The formation of the hydrazone is typically indicated by the appearance of a new, less polar spot and the consumption of the starting aldehyde.

  • The reaction is usually complete within 1-2 hours. In many cases, the hydrazone product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for the next step without further purification.

Part B: PIFA-Mediated Oxidative Cyclization

Materials & Equipment:

  • N-(pyridin-2-yl)hydrazone (from Part A)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask under ambient atmosphere, dissolve the N-(pyridin-2-yl)hydrazone (1.0 equiv) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Reagent Addition: While stirring the solution at room temperature (20-25 °C), add PIFA (1.2 equiv) portion-wise over 5 minutes. Safety Note: PIFA is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Reaction Monitoring (Trustworthiness Check): The reaction is typically rapid, often completing within 30-60 minutes. Monitor the reaction by TLC. The disappearance of the hydrazone starting material and the appearance of a new, often UV-active, spot for the triazolopyridine product indicates reaction completion.

  • Workup - Quenching: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 10 minutes to neutralize the trifluoroacetic acid byproduct.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).

  • Workup - Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for isolating the pure triazolopyridine product.

Experimental Workflow General Experimental Workflow A Step 1: Hydrazone Formation (2-Hydrazinopyridine + Aldehyde) B Step 2: PIFA Addition (in DCM, Room Temp) A->B C Step 3: TLC Monitoring (Check for SM disappearance) B->C D Step 4: Aqueous Workup (NaHCO3 Quench, Extraction) C->D If Reaction Complete E Step 5: Purification (Column Chromatography) D->E F Step 6: Characterization (NMR, MS, etc.) E->F

Caption: A streamlined workflow for triazolopyridine synthesis.

Substrate Scope & Performance

The PIFA-mediated annulation exhibits good functional group tolerance, making it a versatile tool for library synthesis. A variety of aldehydes can be used to generate the hydrazone precursor, leading to diverse substitutions at the 3-position of the triazolopyridine core.

EntryAldehyde Substituent (R)ProductTypical Yield (%)Notes
1Phenyl3-Phenyl-[1][2][3]triazolo[4,3-a]pyridine85-95Electron-neutral aromatic rings perform excellently.
24-Methoxyphenyl3-(4-Methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine~90Electron-donating groups are well-tolerated.
34-Nitrophenyl3-(4-Nitrophenyl)-[1][2][3]triazolo[4,3-a]pyridine~80Electron-withdrawing groups may slightly lower yields.
42-Thienyl3-(Thiophen-2-yl)-[1][2][3]triazolo[4,3-a]pyridine~88Heteroaromatic aldehydes are suitable substrates.
5n-Propyl3-Propyl-[1][2][3]triazolo[4,3-a]pyridine~75Aliphatic aldehydes are also viable, though yields can be slightly lower.[10]

Expertise & Experience Insights:

  • Solvent Choice: Dichloromethane is the preferred solvent due to its ability to dissolve both the hydrazone and PIFA, while being relatively inert to the oxidative conditions. Other chlorinated solvents can be used, but fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have also been reported to be effective, sometimes enhancing the reaction rate.[3][11]

  • PIFA Quality: The success of the reaction is highly dependent on the quality of the PIFA. It is a moisture-sensitive reagent and should be stored in a desiccator. Older or improperly stored PIFA can lead to lower yields.

  • Over-oxidation: While generally a clean reaction, using a large excess of PIFA (>1.5 equiv) or prolonged reaction times can sometimes lead to minor side products. Sticking to the recommended stoichiometry and monitoring by TLC is crucial.

References

  • Vaskevych, A., et al. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. Beilstein Journal of Organic Chemistry, 17, 2787–2794. Available at: [Link]

  • Zhao, et al. (2014). PIFA-mediated intramolecular annulation of N-(2-pyridyl)amidine. As cited in Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Available at: [Link]

  • Varma, R. S., & Kumar, D. (1999). An Environmentally Benign and Solvent-Free Synthesis of 3-Aryl[1][2][3]triazolo[4,3-a]pyridines and 1-Aryl-5-methyl[1][2][3]triazolo[4,3-a]quinolines Using Phenyliodine Bis(trifluoroacetate) or Iodobenzene Diacetate. Synthesis, 1999(10), 1755-1758. Available at: [Link]

  • Vaskevych, A., et al. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). PubMed Central. Available at: [Link]

  • Dong, D., et al. (2018). PIFA-Mediated Oxidative Cyclization of 1-Carbamoyl-1-oximylcycloalkanes: Synthesis of Spiro-Fused Pyrazolin-5-one N-Oxides. Organic Letters, 20(10), 3013–3017. Available at: [Link]

  • Ye, M., et al. (2012). Phenyliodine bis(trifluoroacetate)-mediated oxidative C-C bond formation: synthesis of 3-hydroxy-2-oxindoles and spirooxindoles from anilides. PubMed. Available at: [Link]

  • Sieradzka, M., et al. (2022). Intramolecular C-N Bond Formation via Thermal Arene C-H Bond Activation Supported by Au(III) Complexes. Molecules, 27(19), 6296. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]

  • Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
  • Wang, Y., et al. (2018). PIFA-Mediated Esterification Reaction of Alkynes with Alcohols via Oxidative Cleavage of Carbon Triple Bonds. The Journal of Organic Chemistry, 83(21), 13340-13350. Available at: [Link]

  • Slepukhin, P. A., et al. (2020). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a]azines as Potential HSF1 Inductors. Chemistry of Heterocyclic Compounds, 56(8), 1033-1041. Available at: [Link]

  • Dong, D., et al. (2018). PIFA-Mediated Oxidative Cyclization of 1-Carbamoyl-1-oximylcycloalkanes: Synthesis of Spiro-Fused Pyrazolin-5-one N-Oxides. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (2023). Phenyliodine bis(trifluoroacetate) as a sustainable reagent: exploring its significance in organic synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2024). PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes. Available at: [Link]

  • Fraley, J. K., et al. (2021). Broadening the scope of biocatalytic C–C bond formation. Nature Catalysis, 4, 836–851. Available at: [Link]

  • Vadagaonkar, K. S., et al. (2014). A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Advances, 4, 34056-34064. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iodosobenzene bis(trifluoroacetate), bis(trifluoroacetoxy)iodobenzene, PIFA. Available at: [Link]

  • DrugFuture.com. (n.d.). Phenyliodine(III) Bis(trifluoroacetate). Available at: [Link]

  • Adib, M., et al. (2016). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. The Journal of Organic Chemistry, 81(16), 7009-7015. Available at: [Link]

  • Lee, S., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. RSC Advances, 13, 25257-25261. Available at: [Link]

  • Kumar, A., et al. (2023). A Metal-Free C−H Amination-Based Strategy for N‐Amino Indole Synthesis. Chemistry – An Asian Journal, 18(11), e202300188. Available at: [Link]

Sources

Application Notes and Protocols for Triazolopyridine-Based JAK/HDAC Dual Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The simultaneous inhibition of Janus kinases (JAKs) and histone deacetylases (HDACs) represents a compelling therapeutic strategy for a variety of malignancies and inflammatory diseases. This approach targets both the cytokine-driven signaling pathways and the epigenetic machinery that contributes to pathological gene expression. This document provides a comprehensive guide to the application of triazolopyridine-based compounds as dual inhibitors of JAK and HDAC enzymes. We will delve into the scientific rationale, molecular mechanisms, and detailed protocols for the in vitro and cell-based evaluation of these promising therapeutic agents, with a particular focus on a representative compound from this class.

Introduction: The Rationale for Dual JAK/HDAC Inhibition

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to the signaling of numerous cytokines and growth factors.[1][2] Upon ligand binding to their respective receptors, JAKs become activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][3] This cascade, known as the JAK-STAT pathway, is crucial for cell proliferation, differentiation, and immune responses.[3][4] Dysregulation of this pathway is a hallmark of various cancers and autoimmune disorders, making JAKs a prime target for therapeutic intervention.[5][6]

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones and other non-histone proteins.[7][8] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[9] In cancer, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[7] HDAC inhibitors (HDACis) can reverse this effect, leading to cell cycle arrest, apoptosis, and reduced angiogenesis.[7]

The convergence of the JAK-STAT and HDAC pathways in oncogenesis and inflammation provides a strong rationale for dual inhibition. Targeting both pathways simultaneously can lead to synergistic anti-tumor effects and a more comprehensive blockade of pathological signaling networks. The triazolopyridine scaffold has emerged as a versatile platform for the design of such dual inhibitors.[10][11][12]

The Triazolopyridine Scaffold: A Privileged Structure for Dual Inhibition

The[10][13]triazolo[1,5-a]pyridine core is a key pharmacophore in medicinal chemistry, found in several approved drugs.[10][11] Its unique structural and electronic properties allow for the strategic placement of functional groups that can interact with the distinct active sites of both JAK kinases and HDAC enzymes.

A recently developed triazolopyridine derivative, 4-(((5-(benzo[d][14]dioxol-5-yl)-[10][13]triazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide (hereafter referred to as Compound 19), serves as an excellent case study for a potent JAK/HDAC dual inhibitor.[1] This compound was rationally designed by merging the pharmacophoric features of known JAK inhibitors and HDAC inhibitors.[1]

Molecular Mechanism of Action

The dual inhibitory action of Compound 19 can be understood by dissecting its interaction with each target class.

  • JAK Inhibition: The triazolopyridine core and its substituents are designed to fit into the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of downstream STAT proteins.[1]

  • HDAC Inhibition: The hydroxamic acid moiety acts as a potent zinc-binding group, chelating the zinc ion in the active site of class I, II, and IV HDACs, thereby blocking their deacetylase activity.[1][7]

The following diagram illustrates the proposed dual-inhibition mechanism:

Caption: Proposed dual inhibition of JAK and HDAC pathways by a triazolopyridine-based inhibitor.

Experimental Protocols

The following protocols provide a framework for the in vitro and cell-based characterization of triazolopyridine-based JAK/HDAC dual inhibitors.

In Vitro Kinase Inhibition Assay (JAKs)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified JAK enzymes.[5]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compound (e.g., 8-Chloro-triazolo[1,5-a]pyridine or Compound 19)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in kinase buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x JAK enzyme solution in kinase buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP/substrate peptide solution in kinase buffer.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

In Vitro HDAC Inhibition Assay

This protocol describes a method to determine the IC50 of a test compound against various HDAC isoforms.[13][14]

Materials:

  • Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 enzymes

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Fluor de Lys® Developer II)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

  • Test compound

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer.

  • Reaction Setup:

    • Add 25 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 25 µL of a 2x HDAC enzyme solution in assay buffer.

    • Add 50 µL of a 2x fluorogenic HDAC substrate solution in assay buffer.

  • HDAC Reaction: Incubate the plate at 37°C for 1 hour, protected from light.

  • Signal Development: Add 50 µL of the developer solution to each well.

  • Signal Detection: Incubate the plate at room temperature for 15 minutes, protected from light. Measure the fluorescence (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values using a suitable curve-fitting software.

Cell-Based Assay for JAK-STAT Pathway Inhibition

This protocol assesses the ability of a test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.[15][16]

Materials:

  • Human cell line expressing the relevant cytokine receptor (e.g., TF-1 cells for IL-3 signaling)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human cytokine (e.g., IL-3)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-STAT5 (Tyr694) and total STAT5

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Culture TF-1 cells in complete RPMI-1640 medium.

  • Serum Starvation: Prior to the experiment, wash the cells and resuspend them in serum-free medium for 4-6 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or DMSO for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with an appropriate concentration of IL-3 (e.g., 10 ng/mL) for 15 minutes.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-STAT5 and total STAT5 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.

Cell-Based Assay for HDAC Inhibition (Histone Acetylation)

This protocol measures the increase in histone acetylation in cells treated with the test compound.[17][18]

Materials:

  • Human cancer cell line (e.g., HeLa or HCT116)

  • DMEM or McCoy's 5A medium supplemented with 10% FBS

  • Test compound

  • Primary antibodies against acetyl-Histone H3 (Lys9) and total Histone H3

  • Western blotting equipment and reagents (as in 3.3)

Procedure:

  • Cell Culture and Treatment: Seed HeLa or HCT116 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO for 24 hours.

  • Histone Extraction or Cell Lysis: Harvest the cells and either perform a histone extraction protocol or lyse the cells directly.

  • Western Blotting:

    • Perform western blotting as described in section 3.3.

    • Use primary antibodies against acetyl-Histone H3 and total Histone H3.

  • Data Analysis: Quantify the band intensities and normalize the acetyl-Histone H3 signal to the total Histone H3 signal.

Data Presentation and Interpretation

The results from the in vitro and cell-based assays should be summarized in a clear and concise manner.

Table 1: In Vitro Inhibitory Activity of a Representative Triazolopyridine-Based Dual Inhibitor
TargetIC50 (nM)
JAKs
JAK1[Insert experimental value]
JAK2[Insert experimental value]
JAK3[Insert experimental value]
TYK2[Insert experimental value]
HDACs
HDAC1[Insert experimental value]
HDAC2[Insert experimental value]
HDAC3[Insert experimental value]
HDAC6[Insert experimental value]
HDAC8[Insert experimental value]

Note: The IC50 values for Compound 19 against various cancer cell lines have been reported to be in the submicromolar range.[1]

Synthesis of Triazolopyridine Derivatives

The synthesis of the[10][13]triazolo[1,5-a]pyridine core can be achieved through various synthetic routes.[10][19][20] A common method involves the cyclization of 2-hydrazinopyridines with appropriate reagents.[10] Microwave-assisted synthesis has also been reported to be an efficient method for preparing these scaffolds.[20][21] The specific synthesis of 8-Chloro-[10][13]triazolo[1,5-a]pyridine and its derivatives often starts from 3-chloro-2-hydrazinylpyridine.[21]

Safety and Handling

As with all chemical compounds, appropriate safety precautions should be taken when handling triazolopyridine derivatives. This includes wearing personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood. For triazole derivatives, it is important to be aware of potential adverse events and drug-drug interactions that have been associated with this class of compounds in a clinical setting.[22]

Conclusion

The dual inhibition of JAK and HDAC pathways with a single molecule represents a promising and innovative approach in drug discovery. The triazolopyridine scaffold provides a versatile platform for the development of such dual inhibitors. The protocols and information provided in this application note offer a comprehensive guide for researchers to evaluate the potential of novel triazolopyridine-based compounds in their own research endeavors.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • Histone Deacetylase (HDAC) Assay Services. Reaction Biology.
  • Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. PubMed.
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiprolifer
  • In vitro JAK kinase activity and inhibition assays. PubMed.
  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. PMC.
  • A Cell-Based Screen Identifies HDAC Inhibitors as Activ
  • STRATEGIES FOR THE SYNTHESIS OF[10][13]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. [Journal Name].

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central.
  • Triazolopyridine. Wikipedia.
  • Histone deacetylase inhibitor. Wikipedia.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Journal Name].
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC.
  • The JAK/STAT P
  • Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. PubMed.
  • Microwave-assisted synthesis of novel 8-chloro-[10][13]triazolo[4,3-a]pyridine derivatives. [Journal Name].

  • Mechanism of Action for HDAC Inhibitors—Insights
  • (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • Continuous Activity Assay for HDAC11 Enabling Reevalu
  • Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Tre
  • In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors.
  • JAK-STAT signaling p
  • Histone Deacetylase (HDAC) Assay. EpigenTek.
  • Jak/STAT Signaling Interactive P
  • Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases.
  • Substituted[10][13]triazolo[4,3-a]pyridines, their preparation and their use as pharmaceuticals. Google Patents.

  • Histone deacetylases and histone deacetylase inhibitors - Video abstract: 29965. YouTube.
  • Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters.
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Journal Name].
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity. PubMed Central.
  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/ST
  • NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALU
  • (PDF) New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation.
  • 8-Chloro-[10][13]triazolo[1,5-a]pyridine. ChemScene.

  • Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mut
  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed.
  • Jak-Stat Signaling P
  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Rel

Sources

Development of Smoothened Antagonists from 8-Chloro-triazolo[4,3-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Hedgehog Signaling Pathway in Cancer

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] However, its aberrant reactivation in adults is a key driver in the initiation and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of breast and colorectal cancers.[1][2][3] This pathological activation can occur through mutations in pathway components or through ligand-dependent signaling, making the Hh pathway a prime target for therapeutic intervention.[4]

At the core of the Hh signaling cascade is the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[5] In the absence of Hh ligands, the Patched (PTCH) receptor inhibits SMO activity.[6] Upon Hh ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors and the expression of target genes that promote cell proliferation and survival.[6] The critical role of SMO makes it an attractive drug target, and the development of SMO antagonists has been a significant focus in oncology research.[5]

This guide provides a comprehensive overview and detailed protocols for the development of a promising class of SMO antagonists: 8-Chloro-triazolo[4,3-a]pyridine derivatives. These compounds have demonstrated potent inhibition of the Hedgehog pathway and significant anti-tumor activity in preclinical models.[5]

The 8-Chloro-triazolo[4,3-a]pyridine Scaffold: A Potent Inhibitor of Smoothened

A series of novel 8-chloro-[5][7][8]triazolo[4,3-a]pyridine derivatives have been designed and synthesized as potent SMO inhibitors.[5] Notably, compounds such as TPB3, TPB14, TPB15, and TPB17 have shown significant inhibition of Hedgehog pathway activation with IC50 values in the sub-micromolar range.[5] Mechanistic studies have revealed that these compounds directly bind to the SMO protein.[5] For instance, TPB15 has been shown to suppress Hh signaling by blocking the translocation of SMO into the primary cilia, a crucial step in pathway activation, and by reducing the overall expression of SMO.[5]

The structural basis for the interaction of various antagonists with SMO has been elucidated through crystallographic studies. The SMO receptor possesses a long and narrow binding pocket within its transmembrane domain, which can accommodate a variety of small molecule inhibitors.[7][8] The triazolopyridine ring of these derivatives is suggested to play a crucial role in the interaction with the SMO binding pocket.[9]

Synthesis of 8-Chloro-triazolo[4,3-a]pyridine Derivatives

The synthesis of 8-Chloro-triazolo[4,3-a]pyridine derivatives generally follows a multi-step process. The following protocol is a representative example for the synthesis of a key intermediate and its subsequent derivatization to yield a potent SMO antagonist.

Protocol 1: Synthesis of 3-chloro-N-(4-chloro-3-(8-chloro-[5][7][8]triazolo[4,3-a]pyridin-3-yl)phenyl)benzamide (TPB3)[5]

Step 1: Synthesis of the 8-chloro-[5][7][8]triazolo[4,3-a]pyridine core

A general method for the synthesis of the[5][7][8]triazolo[4,3-a]pyridine core involves the reaction of a 2-hydrazinopyridine with a suitable cyclizing agent. For the 8-chloro derivative, the starting material would be 3-chloro-2-hydrazinopyridine.

  • Preparation of 3-chloro-2-hydrazinylpyridine: To a solution of 2,3-dichloropyridine in a suitable solvent such as ethanol, add hydrazine hydrate. Reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Cyclization to form the triazolopyridine ring: The resulting 3-chloro-2-hydrazinylpyridine is then cyclized. This can be achieved by reacting with various reagents to introduce the third nitrogen and the carbon of the triazole ring. For example, reaction with an appropriate carboxylic acid derivative or an orthoformate can yield the desired triazolo[4,3-a]pyridine core.

Step 2: Synthesis of TPB3

  • To a solution of 3-chlorobenzoic acid in toluene, add thionyl chloride.

  • Heat the mixture at reflux for 3 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the acid chloride.

  • In a separate flask, dissolve the appropriate 3-(amino-substituted phenyl)-8-chloro-[5][7][8]triazolo[4,3-a]pyridine intermediate in a suitable solvent with a base (e.g., pyridine or triethylamine).

  • Add the previously prepared 3-chlorobenzoyl chloride dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound, TPB3.

In Vitro Evaluation of Smoothened Antagonists

A series of in vitro assays are essential to characterize the biological activity of the synthesized 8-Chloro-triazolo[4,3-a]pyridine derivatives.

Protocol 2: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay is a cornerstone for quantifying the inhibition of the Hh pathway. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • NIH/3T3-Gli-Luc or similar reporter cell line

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist like SAG

  • Test compounds (8-Chloro-triazolo[4,3-a]pyridine derivatives)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NIH/3T3-Gli-Luc cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The next day, replace the medium with 90 µL of fresh medium. Add 10 µL of the test compounds at various concentrations (typically in a serial dilution). Include a vehicle control (e.g., DMSO).

  • Pathway Activation: To induce Hh pathway activity, add 10 µL of Shh conditioned medium or SAG to each well (except for the negative control wells).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, add 100 µL of the luciferase assay reagent to each well.[10] Rock the plate gently for 10-15 minutes at room temperature to ensure complete cell lysis.[10]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control (Shh/SAG stimulated) and negative control (unstimulated) wells. Determine the IC50 value for each compound using a suitable software (e.g., GraphPad Prism).

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468 for breast cancer)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 8-Chloro-triazolo[4,3-a]pyridine derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed the cells and treat them with the test compounds at their GI50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis by the test compounds.

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[9][13]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

In Vivo Evaluation of Smoothened Antagonists

Promising compounds from in vitro studies should be further evaluated in in vivo models to assess their anti-tumor efficacy and toxicity.

Protocol 6: Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line known to have an active Hh pathway

  • Test compound (formulated for in vivo administration)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control to the respective groups (e.g., by oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the average tumor growth curves for each group. Perform statistical analysis to determine the significance of the anti-tumor effect.

Protocol 7: Immunohistochemistry (IHC) for Biomarker Analysis

IHC is used to analyze the expression of Hh pathway and proliferation markers in the excised tumors.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues

  • Primary antibodies against Gli1 and Ki67

  • Secondary antibodies and detection reagents (e.g., HRP-conjugated secondary antibody and DAB substrate)

  • Microscope

Procedure:

  • Tissue Processing: Deparaffinize and rehydrate the tissue sections.[6]

  • Antigen Retrieval: Perform antigen retrieval to unmask the epitopes (e.g., by heat-induced epitope retrieval in citrate buffer).[6]

  • Blocking and Antibody Incubation: Block endogenous peroxidase activity and non-specific binding sites. Incubate the sections with the primary antibodies (anti-Gli1 and anti-Ki67) overnight at 4°C.

  • Detection: Wash the sections and incubate with the appropriate secondary antibody. Add the detection reagent (e.g., DAB) to visualize the antibody binding.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

  • Imaging and Analysis: Examine the stained sections under a microscope and quantify the expression of Gli1 and the Ki67 proliferation index.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise manner.

Table 1: In Vitro Activity of 8-Chloro-triazolo[4,3-a]pyridine Derivatives

CompoundHh Pathway Inhibition (IC50, µM)Anti-proliferative Activity (GI50, µM) - MDA-MB-468
TPB3< 0.100Data to be generated
TPB14< 0.100Data to be generated
TPB15< 0.100Data to be generated
TPB17< 0.100Data to be generated
Vismodegib (Control)Report known valueReport known value

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Hedgehog_Signaling_Pathway Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO SMO PTCH->SMO SUFU SUFU SMO->SUFU Inhibits GLI_A GLI (Activator) GLI GLI SUFU->GLI Sequesters GLI_R GLI (Repressor) GLI->GLI_R Processing Target_Genes Target_Genes GLI_R->Target_Genes Represses GLI_A->Target_Genes Activates Transcription

Caption: The canonical Hedgehog signaling pathway.

SMO_Antagonist_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 8-Chloro-triazolo[4,3-a]pyridine Derivatives Gli_Assay Gli-Luciferase Reporter Assay Synthesis->Gli_Assay Screening Viability_Assay Cell Viability (MTT) Assay Gli_Assay->Viability_Assay Hit Validation Cell_Cycle Cell Cycle Analysis Viability_Assay->Cell_Cycle Apoptosis Apoptosis Assay Viability_Assay->Apoptosis Xenograft Tumor Xenograft Model Cell_Cycle->Xenograft Lead Candidate Apoptosis->Xenograft Lead Candidate IHC Immunohistochemistry (Gli1, Ki67) Xenograft->IHC Efficacy & MoA

Caption: Experimental workflow for SMO antagonist development.

Conclusion

The 8-Chloro-triazolo[4,3-a]pyridine scaffold represents a promising starting point for the development of novel and potent Smoothened antagonists. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By following these detailed methodologies, researchers can effectively advance the development of new therapeutic agents targeting the Hedgehog signaling pathway for the treatment of cancer.

References

  • Wang, C., et al. (2014). Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs. Nature Communications, 5, 4355. [Link]

  • Wu, H., et al. (2020). Discovery of[5][7][8]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. Bioorganic & Medicinal Chemistry, 28(16), 115584. [Link]

  • Wikipedia. (2023). Smoothened. [Link]

  • Wang, C., et al. (2013). Structure of the human smoothened receptor 7TM bound to an antitumor agent. Nature, 497(7449), 338–343. [Link]

  • Wu, F., et al. (2017). Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells. Oncotarget, 8(18), 30439–30450. [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). [Link]

  • Iruela-Arispe Lab, UCLA. (n.d.). Xenograft Tumor Assay Protocol. [Link]

  • Beachy Lab, Stanford University. (n.d.). Hedgehog Signaling in Cancer. [Link]

  • Genentech. (2012, January 30). The Hedgehog Signaling Pathway and Cancer [Video]. YouTube. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. [Link]

  • Zhang, X., et al. (2015). Microwave-assisted synthesis of novel 8-chloro-[5][7][8]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry, 39(4), 867-873. [Link]

  • Google Patents. (n.d.). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
  • Przystal, J. M., et al. (2018). Ki-67/MIB-1 immunostaining in a cohort of human gliomas. Folia Neuropathologica, 56(1), 45–53. [Link]

  • Kalin, J. H., & Bergman, J. A. (2013). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Methods in Molecular Biology, 971, 13-20. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Flow Cytometry Core Facility, University of Chicago. (n.d.). Cell Cycle Analysis. [Link]

  • Shidham, V. M., et al. (2020). Dual-color immunocytochemistry (Ki-67 with LCA) for precise grading of pancreatic neuroendocrine tumors with applicability to small biopsies and cell blocks. CytoJournal, 17, 10. [Link]

  • El-Sayed, N. S., et al. (2016). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Journal of the Serbian Chemical Society, 81(1), 1-10. [Link]

  • Gurbuxani, S., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Shaban, M. A. E., et al. (1987). Synthesis of condensed 1,2,4-triazolo-heterocycles. Journal of Islamic Academy of Sciences, 1(3), 174-179. [Link]

  • da Silva, R. P., et al. (2023). Current advances in cancer immunohistochemistry: a new perspective for the Ki-67 biomarker. ecancermedicalscience, 17, 1530. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Kim, Y., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]

  • University of Rochester Medical Center Flow Cytometry Core. (n.d.). The Annexin V Apoptosis Assay. [Link]

  • Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences of the United States of America, 106(33), 14132–14137. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 8-Chloro-triazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Chloro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic workflow. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can confidently navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 8-Chloro-triazolo[1,5-a]pyridine?

A1: A widely adopted and effective method involves a two-step sequence starting from 2,3-dichloropyridine. The first step is the nucleophilic substitution of the chlorine atom at the 2-position with hydrazine hydrate to form 3-chloro-2-hydrazinopyridine. This intermediate is then cyclized with a one-carbon synthon, such as formic acid or triethyl orthoformate, to yield the desired 8-Chloro-triazolo[1,5-a]pyridine. Microwave-assisted synthesis has been shown to significantly accelerate these reactions and improve yields.

Q2: Are there alternative synthetic routes to consider?

A2: Yes, several alternative strategies exist. One approach is the synthesis from functionalizedtriazolo[1,5-a]pyridines, for instance, through the conversion of an 8-bromo or 8-cyano substituted precursor. Another method involves the construction of the triazole ring from a substituted pyridine precursor. Additionally, copper-catalyzed oxidative cyclization reactions of 2-aminopyridines with nitriles can be employed for the synthesis of the triazolo[1,5-a]pyridine core, although this may require subsequent specific chlorination at the 8-position.

Q3: What are the key safety precautions to take during this synthesis?

A3: Hydrazine hydrate is toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Phosphorus oxychloride (POCl₃), if used for chlorination or cyclization, is highly corrosive and reacts violently with water, requiring careful handling in an inert atmosphere. Standard laboratory safety practices should be followed at all times.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 8-Chloro-triazolo[1,5-a]pyridine, providing potential causes and actionable solutions.

Problem 1: Low Yield of 3-chloro-2-hydrazinopyridine (Intermediate)
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction between 2,3-dichloropyridine and hydrazine hydrate may not have gone to completion.Increase the reaction time and/or temperature. Microwave irradiation can be a highly effective method to drive the reaction to completion in a shorter time. Ensure a sufficient excess of hydrazine hydrate is used (typically 4-6 molar equivalents).
Side Product Formation Dihydrazino-pyridine or other side products may form, especially at higher temperatures.Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. The use of a polar solvent like ethanol can improve selectivity.
Loss during Work-up The product may be lost during the aqueous work-up due to its partial solubility in water.Minimize the amount of water used for washing the product. Ensure the pH of the aqueous layer is neutral before filtration.
Problem 2: Low Yield of 8-Chloro-triazolo[1,5-a]pyridine (Final Product)
Potential Cause Explanation Recommended Solution
Inefficient Cyclization The cyclization of 3-chloro-2-hydrazinopyridine with the one-carbon source may be incomplete.If using formic acid, ensure it is in large excess and consider increasing the reaction temperature or using a Dean-Stark trap to remove water. For triethyl orthoformate, the addition of a catalytic amount of acid (e.g., p-toluenesulfonic acid) can be beneficial. Microwave heating can also significantly improve the efficiency of the cyclization step.
Formation of Isomeric Byproducts Depending on the cyclization conditions, the formation of the isomerictriazolo[4,3-a]pyridine can occur.Careful control of reaction conditions is crucial. The [1,5-a] isomer is generally the thermodynamically more stable product. Prolonged heating can sometimes favor its formation.
Degradation of Starting Material or Product The starting material or product may be unstable under the harsh reaction conditions (e.g., high temperature, strong acid).Monitor the reaction closely and avoid unnecessarily long reaction times. If degradation is observed, consider milder cyclization reagents or conditions.
Problem 3: Difficulty in Product Purification
Potential Cause Explanation Recommended Solution
Presence of Unreacted Starting Materials Incomplete reactions will lead to a mixture of starting materials and product.Optimize the reaction conditions for full conversion. If unreacted starting material is present, it can often be removed by column chromatography on silica gel.
Formation of Closely Eluting Impurities Side products with similar polarity to the desired product can make chromatographic separation challenging.Try different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective purification method.
Product is a Stubborn Oil The product may not crystallize easily.Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product (if available), or cooling the solution to a low temperature. If it remains an oil, purification by column chromatography is the best option.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-2-hydrazinopyridine
  • To a solution of 2,3-dichloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-chloro-2-hydrazinopyridine as a white to off-white solid.

Protocol 2: Synthesis of 8-Chloro-triazolo[1,5-a]pyridine
  • Suspend 3-chloro-2-hydrazinopyridine (1.0 eq) in an excess of formic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the solid with water and dry it under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway A 2,3-Dichloropyridine B 3-Chloro-2-hydrazinopyridine A->B Hydrazine Hydrate, EtOH, Reflux C 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine B->C Formic Acid, Reflux

Caption: Synthetic route to 8-Chloro-triazolo[1,5-a]pyridine.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Problem_ID Identify the step with the issue: - Step 1 (Hydrazinolysis) - Step 2 (Cyclization) - Purification Start->Problem_ID Step1_Low_Yield Low Yield in Step 1 Problem_ID->Step1_Low_Yield Step2_Low_Yield Low Yield in Step 2 Problem_ID->Step2_Low_Yield Purification_Issue Purification Difficulty Problem_ID->Purification_Issue Solution1 Optimize Step 1: - Increase reaction time/temp - Use microwave - Adjust stoichiometry Step1_Low_Yield->Solution1 Solution2 Optimize Step 2: - Use excess cyclizing agent - Add catalyst - Use microwave Step2_Low_Yield->Solution2 Solution3 Optimize Purification: - Different chromatography solvents - Recrystallization - Check for isomer formation Purification_Issue->Solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Ueda, S., & Nagasawa, H. (2009). A Copper-Catalyzed Reaction under an Atmosphere of Air Provides 1,2,4-Triazole Derivatives by Sequential N−C and N−N Bond-Forming Oxidative Coupling Reactions. Journal of the American Chemical Society, 131(41), 15080–15081. [Link]

  • Fisyuk, A. S., et al. (2022). STRATEGIES FOR THE SYNTHESIS OFTRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-306. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • MDPI. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]triazines. [Link]

  • Abdel-monem, M. I., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]

  • Liu, X., et al. (2015). Microwave-assisted synthesis of novel 8-chloro-triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry, 39(1), 1-10. [Link]

  • ResearchGate. Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. [Link]

  • Google Patents. Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • ResearchGate. A Facile Synthesis of Amide Derivatives ofTriazolo[4,3-a]pyridine. [Link]

  • JournalAgent. SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES. [Link]

Technical Support Center: Troubleshooting Low Efficacy in Biological Assays with 8-Chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 8-Chloro-triazolo[1,5-a]pyridine. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering low efficacy or unexpected results in biological assays involving this compound. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This resource combines foundational scientific principles with practical, field-tested advice to help you diagnose and resolve common experimental hurdles.

The triazolopyridine scaffold is a versatile and privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1][2] Derivatives of this core have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1] Given this broad potential, it is crucial to have a systematic approach to troubleshooting when a specific derivative like 8-Chloro-triazolo[1,5-a]pyridine does not perform as expected in your assays.

This guide is structured in a question-and-answer format to directly address the challenges you may be facing. We will delve into aspects of compound integrity, assay design, and data interpretation to help you identify the root cause of low efficacy and get your research back on track.

Frequently Asked Questions & Troubleshooting

Compound-Specific Issues

Q1: I'm not seeing the expected activity with 8-Chloro-triazolo[1,5-a]pyridine. Could there be an issue with the compound itself?

A1: Absolutely. Before troubleshooting the biological aspects of your assay, it's essential to verify the integrity and handling of your small molecule. Here’s a checklist of potential compound-related issues:

  • Purity and Identity: Always ensure you are using a high-purity compound. Impurities can interfere with your assay or even have their own biological effects. Verify the identity of your compound using techniques like NMR or mass spectrometry. The molecular weight of 8-Chloro-[1][3][4]triazolo[1,5-a]pyridine is 153.57 g/mol .[5]

  • Solubility: Poor solubility is a frequent cause of low efficacy in in-vitro assays. 8-Chloro-triazolo[1,5-a]pyridine is a small molecule with a LogP of 1.3827, suggesting moderate lipophilicity.[5] If the compound precipitates out of your assay buffer, its effective concentration will be much lower than intended.

    • Troubleshooting Tip: Visually inspect your stock solutions and final assay wells for any signs of precipitation. Consider performing a solubility test in your specific assay buffer. You may need to optimize your solvent system, but be mindful of solvent toxicity in cell-based assays.

  • Stability in Solution: The stability of small molecules in solution, particularly in DMSO, can be affected by factors like water absorption, repeated freeze-thaw cycles, and storage conditions.[6] While many compounds are stable in DMSO, degradation can occur over time.[6]

    • Troubleshooting Tip: Prepare fresh stock solutions from a solid form of the compound. If you must use older stock solutions, consider running a quality control check via LC-MS to confirm the compound's integrity. Studies have shown that most compounds in DMSO are stable for 15 weeks at 40°C, and that water is a more significant factor in degradation than oxygen.[6]

Parameter Recommendation Rationale
Purity ≥98%Minimizes off-target effects from impurities.
Identity Confirmed by NMR/MSEnsures you are testing the correct molecule.
Solubility Visually clear in assay bufferPrevents artificially low effective concentrations.
Stability Use freshly prepared stocksAvoids issues with compound degradation over time.
Assay Design and Execution

Q2: My positive and negative controls are working, but I still see no effect from my compound. What should I check in my assay setup?

A2: This is a common scenario that points towards issues with how the compound is interacting with the assay components or the biological system. Here’s a systematic approach to troubleshooting your assay design:

  • Dose-Response Range: Are you using a wide enough concentration range for your compound? A single-point assay can be misleading. A full dose-response curve is essential to determine the potency (EC50/IC50) of your compound.[7][8]

    • Troubleshooting Tip: Test your compound over a broad range of concentrations, typically from nanomolar to high micromolar, using serial dilutions. This will help you identify the optimal concentration range for its activity. The shape and slope of the dose-response curve can provide valuable information about the compound's potency and mechanism of action.[9]

  • Target Engagement: Is your compound actually reaching and interacting with its intended target in your assay system?

    • Cell-based assays: Cell permeability can be a major hurdle. If your compound is not efficiently entering the cells, it cannot engage with an intracellular target.

    • Biochemical assays: The compound might be binding to other proteins or components in your assay mixture, reducing the free concentration available to interact with the target.

  • Incubation Time: Is the incubation time sufficient for the compound to exert its biological effect? Some mechanisms of action require longer incubation times to observe a phenotype.

  • Assay Artifacts: Small molecules can interfere with certain assay technologies, leading to false-negative or false-positive results.[10] For example, a compound might quench the fluorescence of a reporter molecule, making it appear inactive.

    • Troubleshooting Tip: Run a counterscreen where you test your compound against the assay components in the absence of the biological target. This can help identify any direct interference with your detection method.

Caption: Troubleshooting workflow for low compound efficacy.

Cell-Based Assay Specifics

Q3: I'm working with a cell-based assay. What are some specific pitfalls to consider?

A3: Cell-based assays introduce another layer of complexity. Here are some key considerations:

  • Cytotoxicity: Is your compound toxic to the cells at the concentrations you are testing?[11] A cytotoxic compound can lead to a decrease in signal in many assays, which could be misinterpreted as a lack of efficacy or a specific inhibitory effect.

    • Protocol: It is crucial to perform a cell viability or cytotoxicity assay in parallel with your primary functional assay.[4][12] This will help you distinguish between specific pharmacological effects and general toxicity. Common methods include MTT, resazurin, or ATP-based assays.[4]

  • Cell Line and Passage Number: The genetic and phenotypic characteristics of cell lines can drift over time with increasing passage numbers. This can lead to changes in the expression of your target protein or the activity of relevant signaling pathways.

    • Troubleshooting Tip: Use low-passage cells and ensure consistency in your cell culture practices. If you suspect cell line drift, perform a new thaw of an early passage stock.

  • Serum Interactions: If your cell culture medium contains serum, your compound may bind to serum proteins like albumin. This can significantly reduce the free concentration of the compound available to interact with the cells.

    • Troubleshooting Tip: Consider reducing the serum concentration during the compound treatment period, if your cells can tolerate it. Alternatively, you may need to increase the concentration of your compound to compensate for serum binding.

Biochemical Assay Specifics

Q4: I'm using a purified enzyme in a biochemical assay. Why might I be seeing low inhibition?

A4: Biochemical assays offer a more direct measure of target engagement but have their own set of potential issues.

  • Enzyme Concentration and Activity: Ensure that your enzyme is active and that you are using an appropriate concentration in your assay.

    • Troubleshooting Tip: Always run a positive control with a known inhibitor of your enzyme to validate the assay.[13] If the positive control is not working, it's likely an issue with the enzyme or other assay components.

  • Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) can influence the apparent potency of an inhibitor.[14][15]

    • Troubleshooting Tip: If you are testing a competitive inhibitor, its apparent IC50 will increase with increasing substrate concentration. Ensure you are using a consistent and appropriate substrate concentration, typically at or below the Km value.

  • Cofactors and Additives: Many enzymes require specific cofactors for their activity. Ensure that all necessary cofactors are present at optimal concentrations. Other additives in your buffer, such as detergents or reducing agents, could also potentially interfere with your compound.

G cluster_compound Compound Characterization cluster_assay Assay Validation cluster_troubleshooting Iterative Troubleshooting compound_prep Prepare fresh stock solution solubility_check Check solubility in assay buffer compound_prep->solubility_check controls Validate positive and negative controls solubility_check->controls If soluble dose_response Run broad dose-response controls->dose_response cytotoxicity Perform cytotoxicity assay (cell-based) dose_response->cytotoxicity incubation_time Optimize incubation time cytotoxicity->incubation_time If not toxic target_expression Verify target expression/activity incubation_time->target_expression counterscreen Run counterscreen for artifacts target_expression->counterscreen

Caption: Experimental workflow for troubleshooting low efficacy.

Concluding Remarks

Troubleshooting low efficacy in biological assays is a systematic process of elimination. By carefully considering the integrity of your compound, the design of your assay, and the specifics of your biological system, you can identify and address the root cause of the problem. This guide provides a framework for this process, but remember that each experimental system is unique. Meticulous record-keeping and a logical, step-by-step approach will be your most valuable tools in resolving these challenges.

References

  • Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University of California, Davis. (n.d.). Enzyme Kinetics: Answers to Problems. Retrieved from [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • The Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. Retrieved from [Link]

  • Ribeiro, I. G. R., et al. (2020). Biological activities of[1][3][4]triazolo[1,5-a]pyrimidines and analogs. ResearchGate.

  • An, S., & Fu, L. (2018). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
  • Shashi Nayana, M. R., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Merck Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]

  • Shomu's Biology. (2023). Enzyme kinetics numerical problems and solutions | catalytic efficiency, turnover number problems. YouTube.
  • ACS Publications. (2021). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • Oreate AI Blog. (2024). Understanding Negative and Positive Controls in Scientific Experiments.
  • Lonza. (2023). Trends and Challenges in the Evolving Small Molecule Development Pipeline.
  • MB - About. (n.d.). Assay Troubleshooting.
  • Deranged Physiology. (2023). Graded dose-response curves.
  • National Institutes of Health. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
  • MDPI. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
  • LearnChemE. (n.d.). enzyme-kinetics-example-problems.
  • MDPI. (2021). Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[3][4][16]triazolo[1,5-a]pyridine.

  • National Institutes of Health. (2020).
  • LCGC International. (2016).
  • BioIVT. (2022). What Are Controls and Why Do We Need Them?.
  • Taylor & Francis Online. (2019).
  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I.
  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions.
  • PubMed Central. (2022). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids.
  • R&D Systems. (n.d.).
  • Toxicology MSDT. (n.d.). Dose-Response Curves.
  • Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • Drug Discovery World. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs.
  • TotalLab. (n.d.). Western Blot Troubleshooting Guide.
  • PubMed Central. (2019). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis.
  • Science Ready. (n.d.).
  • Biology LibreTexts. (2022). 5.4: Enzyme Kinetics.
  • SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples.
  • Wikipedia. (n.d.). Triazolopyridine.
  • Collaborative Drug Discovery. (2023). Understanding the Importance of The Dose-Response Curve.
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • TeachMe Physiology. (2024). Enzyme Kinetics.
  • Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis.
  • Guidechem. (n.d.). 8-chloro-5-methyl-[1][3][4]triazolo[4,3-a]pyridine.

Sources

Refinement of protocols for scaling up 8-Chloro-triazolo[1,5-a]pyridine production

Technical Support Center: Scaling Up 8-Chloro-[1][2][3]triazolo[1,5-a]pyridine Production

Last Updated: 2026-01-27

Introduction

8-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a vital heterocyclic scaffold in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities.[4][5] Transitioning its synthesis from laboratory benchtop to pilot or production scale introduces significant challenges related to reaction kinetics, thermal management, impurity profiles, and product isolation. This guide provides in-depth technical support for researchers and process chemists to navigate these complexities, ensuring a safe, efficient, and reproducible scale-up.

Core Synthesis Pathway Overview

The most prevalent and scalable synthesis route involves the cyclization of a 2-hydrazinopyridine intermediate. A common industrial approach is the reaction of 2,3-dichloropyridine with hydrazine hydrate to form 3-chloro-2-hydrazinopyridine, followed by cyclocondensation with an orthoester, such as triethyl orthoformate, often under acidic conditions.[6][7]

Troubleshooting Guide & FAQs

This section addresses specific, practical issues encountered during the scale-up process in a question-and-answer format.

Section 1: Reaction Initiation & Kinetics

Question 1: My cyclization reaction is stalling or showing low conversion at a larger scale, even though it worked perfectly in the lab. What are the likely causes?

Answer:

This is a classic scale-up challenge often tied to mixing and heat transfer.

  • Causality—Mixing Inefficiency: At larger volumes, achieving homogenous mixing of reagents and uniform temperature distribution is more difficult. In the cyclization step, localized "hot spots" or areas of poor reagent distribution can lead to side reactions or prevent the bulk of the mixture from reaching the optimal reaction temperature.

  • Troubleshooting Steps:

    • Agitation Analysis: Review the geometry of your reactor, the type of agitator (e.g., anchor, pitched-blade turbine), and the agitation speed. Ensure the mixing is sufficient to create a vortex and suspend all solids. For viscous reaction mixtures, a more powerful overhead stirrer or a different impeller design may be necessary.

    • Reagent Addition Strategy: Instead of adding reagents all at once, consider a subsurface addition of the orthoester over a controlled period. This maintains a more consistent concentration and temperature profile throughout the batch.

    • In-Process Controls (IPCs): Use HPLC or TLC to monitor the reaction progress every hour. If the reaction stalls, a small, controlled increase in temperature (e.g., 2-5 °C) might be sufficient to restart it. A stalled reaction that does not respond to temperature may indicate reagent degradation or an unforeseen side reaction.

Question 2: I'm observing a significant exotherm during the initial phase of the cyclization that was not apparent on the bench. How do I manage this thermal hazard?

Answer:

Thermal runaway is a critical safety risk during scale-up. The ratio of surface area (for cooling) to volume (for heat generation) decreases significantly as scale increases, making heat removal less efficient.[8][9]

  • Causality—Heat Accumulation: The cyclization reaction is exothermic.[10] On a small scale, this heat dissipates quickly into the environment. On a large scale, the heat generated can exceed the cooling capacity of the reactor jacket, leading to a rapid temperature increase.[11][12] This can accelerate the reaction rate exponentially, creating a dangerous feedback loop.[12]

  • Troubleshooting & Mitigation Strategy:

    • Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for designing a safe process.

    • Controlled Addition: Switch from a batch addition to a semi-batch process. Add the limiting reagent (typically the orthoester or the hydrazine intermediate) slowly and controllably, ensuring the reactor's cooling system can manage the heat being generated in real-time.

    • Cooling Capacity: Ensure your reactor's cooling system is adequate. This may involve using a colder coolant, ensuring good flow rate through the jacket, and keeping the jacket surfaces clean for optimal heat transfer.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this may impact reaction kinetics and downstream processing, so it must be carefully evaluated.

Section 2: Impurity Profile & Product Quality

Question 3: On scale-up, I'm seeing a new, significant impurity in my HPLC analysis that wasn't present in the lab-scale synthesis. How can I identify and control it?

Answer:

New impurities on scale-up often arise from longer reaction times, higher temperatures, or variations in raw material quality.

  • Causality—Potential Side Reactions:

    • Dimerization/Polymerization: Localized high concentrations or "hot spots" can promote the self-reaction of starting materials or intermediates.

    • Incomplete Cyclization: If the reaction stalls, the intermediate acyl-hydrazide may be a major impurity.

    • Positional Isomers: Depending on the starting materials, formation of the isomeric[1][2][3]triazolo[4,3-a]pyridine could occur, although the [1,5-a] isomer is generally more thermodynamically stable.

  • Troubleshooting & Mitigation Strategy:

    • Impurity Identification: Isolate the impurity using preparative HPLC or column chromatography and characterize it by LC-MS and NMR to understand its structure. Knowing the structure provides clues to its formation pathway.

    • Reaction Condition Optimization: Based on the impurity's identity, adjust the reaction conditions. For example, if it's a product of thermal degradation, lower the reaction temperature and extend the reaction time. If it's from incomplete reaction, consider a higher temperature or a slight excess of the cyclizing agent.

    • Raw Material Scrutiny: Ensure the purity of your starting materials (e.g., 2,3-dichloropyridine, hydrazine, triethyl orthoformate) is consistent and high. Trace impurities in starting materials can have a magnified effect at a larger scale.

Question 4: The final product after crystallization is off-color (e.g., yellow or tan) instead of white. What is causing this and how can I fix it?

Answer:

Color issues are typically due to trace, highly conjugated impurities that are not easily detected by HPLC area percent analysis.

  • Causality—Oxidative Degradation: Trace impurities, especially those arising from the hydrazine starting material or side reactions, can be susceptible to air oxidation, forming colored compounds. This is often exacerbated by prolonged exposure to heat during work-up and isolation.

  • Troubleshooting & Mitigation Strategy:

    • Charcoal Treatment: During the work-up, after quenching the reaction but before crystallization, perform a hot filtration through a bed of activated carbon (charcoal). This is highly effective at adsorbing many colored impurities. Use 1-5% w/w of charcoal relative to the theoretical product weight.

    • Antioxidant Use: Consider adding a small amount of an antioxidant like sodium bisulfite during the aqueous work-up to prevent oxidation.

    • Inert Atmosphere: Conduct the final stages of the work-up and the crystallization under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

Section 3: Work-up & Isolation

Question 5: My product is difficult to crystallize at a large scale, resulting in an oil or a very fine powder that is hard to filter. What can I do?

Answer:

Crystallization is highly dependent on factors like supersaturation rate, solvent purity, and agitation, all of which are different at scale.

  • Causality—Suboptimal Crystallization Conditions:

    • Rapid Cooling: Crash-cooling the solution creates high supersaturation, leading to rapid nucleation and the formation of fine, poorly filterable particles or oils.

    • Solvent Choice: The ideal crystallization solvent system may differ at scale. A solvent that works well for a 1 g batch may not be practical for a 1 kg batch due to safety, cost, or handling concerns.

    • Residual Impurities: Even small amounts of impurities can inhibit crystal growth or act as "oiling-out" agents.

  • Troubleshooting & Mitigation Strategy:

    • Controlled Cooling Profile: Implement a slow, linear cooling ramp for crystallization. For example, cool from the reflux temperature to room temperature over 4-6 hours, followed by a hold period. This promotes the growth of larger, more easily filterable crystals.

    • Solvent Screening: Re-evaluate the crystallization solvent. A binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) often provides better control over solubility and crystal habit.[2]

    • Seeding: Develop a seeding protocol. Add a small amount (0.1-1% w/w) of pure, crystalline product at a temperature where the solution is just saturated. This provides a template for controlled crystal growth and can be critical for reproducibility.[13]

    • Anti-Solvent Addition: An alternative to cooling is anti-solvent crystallization. Slowly add a solvent in which the product is insoluble (an anti-solvent) to a solution of the product. This should be done at a constant temperature with good mixing.

ParameterLab Scale (1-10g)Pilot Scale (1-10kg)Key Considerations for Scale-Up
Cooling Method Ice bath (rapid)Jacket cooling (slow, controlled)Implement a programmed cooling ramp to control crystal size.
Agitation Magnetic stir barOverhead mechanical stirrerEnsure agitation is sufficient to suspend crystals but not so high as to cause attrition (breakage).
Seeding Often spontaneousHighly recommendedDevelop a robust seeding protocol to ensure batch-to-batch consistency.
Filtration Büchner funnelNutsche filter / CentrifugeFiltration time will be significantly longer; ensure crystal form is suitable for the chosen equipment.

Visual Workflow & Decision Guides

General Synthesis & Work-Up Workflow

Gcluster_0Reaction Stagecluster_1Work-Up & Isolation StageACharge Reactor with2,3-Dichloropyridine & SolventBAdd Hydrazine Hydrate(Controlled)A->BCHeat to Reflux(Formation of Intermediate)B->CDAdd Triethyl Orthoformate& Acid CatalystC->DEMaintain Reflux(Monitor by HPLC/TLC)D->EFCool & Quench(e.g., with Water/Base)E->FReaction CompleteGPhase Separation(Extract with EtOAc)F->GHSolvent Swap &ConcentrationG->HICrystallization(Controlled Cooling/Seeding)H->IJFilter & Wash SolidI->JKDry Product(Vacuum Oven)J->K

Caption: High-level process flow for the synthesis of 8-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Troubleshooting Decision Tree: Low Yield

Gcluster_incompletecluster_lossstartLow Yield ObservedPost-Isolationcheck_ipcReview In-ProcessControls (HPLC/TLC)start->check_ipcincompleteReaction Stalled?check_ipc->incompleteLow ConversionlossGood Conversionbut Low Isolation?check_ipc->lossHigh Conversioncause_tempCause: InsufficientTemp/Timeincomplete->cause_tempYescause_reagentCause: ReagentStoichiometry/Purity Issueincomplete->cause_reagentNoaction_tempAction: Increase Tempor Extend Timecause_temp->action_tempaction_reagentAction: Verify ReagentQuality & Molar Ratioscause_reagent->action_reagentcause_workupCause: Loss duringAqueous Work-uploss->cause_workupYescause_crystCause: High Solubilityin Crystallization Solventloss->cause_crystNoaction_workupAction: Re-extract AqueousLayers, Check pHcause_workup->action_workupaction_crystAction: Concentrate MotherLiquor, Use Anti-Solventcause_cryst->action_cryst

Caption: A decision tree to diagnose and address causes of low product yield during scale-up.

Detailed Experimental Protocol (Illustrative Pilot Scale)

Warning: This protocol is for illustrative purposes. All procedures must be thoroughly risk-assessed before implementation.

Objective: To synthesize ~1.0 kg of 8-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

Materials:

  • 2,3-Dichloropyridine (1.0 kg, 6.76 mol)

  • Hydrazine hydrate (~64% solution, 0.60 L, ~12.0 mol)

  • Ethanol (10 L)

  • Triethyl orthoformate (1.5 L, 9.0 mol)[14]

  • Concentrated HCl (0.6 L)

  • Ethyl Acetate (20 L)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Activated Carbon

Procedure:

  • Intermediate Formation:

    • Charge a 50 L glass-lined reactor with 2,3-dichloropyridine (1.0 kg) and ethanol (10 L).

    • Begin agitation and ensure the mixture is homogenous.

    • Slowly add hydrazine hydrate (0.60 L) via an addition funnel over 1 hour, maintaining the internal temperature below 40 °C using jacket cooling.

    • Once the addition is complete, heat the mixture to reflux (~78 °C) and maintain for 4-6 hours.

    • Monitor the reaction by HPLC until >98% conversion of 2,3-dichloropyridine is observed.

  • Cyclization:

    • Cool the reaction mixture to 60 °C.

    • In a separate vessel, pre-mix triethyl orthoformate (1.5 L) and concentrated HCl (0.6 L). Caution: Exothermic.

    • Slowly add the orthoformate/HCl mixture to the reactor over 1.5-2 hours, maintaining the temperature between 60-70 °C.

    • After the addition is complete, heat the mixture back to reflux and maintain for 8-12 hours.

    • Monitor by HPLC for the formation of the product and disappearance of the intermediate.

  • Work-up and Isolation:

    • Cool the reactor to 20-25 °C.

    • Slowly and carefully quench the reaction by adding water (10 L).

    • Adjust the pH to 7-8 using saturated sodium bicarbonate solution.

    • Transfer the mixture to an extractor and add ethyl acetate (15 L). Separate the organic layer.

    • Extract the aqueous layer again with ethyl acetate (5 L).

    • Combine the organic layers and wash with brine (5 L).

    • Add activated carbon (50 g), stir for 30 minutes at 40 °C, and filter through a celite pad to remove the carbon.

    • Concentrate the filtrate under vacuum to a volume of ~3-4 L.

  • Crystallization and Drying:

    • Cool the concentrated solution to 50 °C. If no crystals form, add seed crystals (1 g).

    • Implement a controlled cooling profile: cool from 50 °C to 5 °C over 6 hours.

    • Hold at 5 °C for at least 2 hours to maximize precipitation.

    • Filter the resulting slurry using a Nutsche filter.

    • Wash the filter cake with cold ethyl acetate (2 x 0.5 L).

    • Dry the solid in a vacuum oven at 50 °C until constant weight is achieved.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]1]

  • Google Patents. (2011). CN102180875A - Preparation method of triazolopyridine derivative. Retrieved from 2]

  • Dyminska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(21), 7234.[4]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.[3]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Results in Chemistry, 5, 100859.[5]

  • PubMed Central. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 213, 113175.[15]

  • ResearchGate. (2016). 8-Alkyl[1][2][3]Triazolo[5,1-b]Purines. Chemistry of Heterocyclic Compounds, 52, 933-939.[16]

  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147.[17]

  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?. Retrieved from [Link]11]

  • PubMed Central. (2021). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 11(48), 30248–30291.[14]

  • Cambridge University Press. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Powder Diffraction, 29(S4).[18]

  • Google Patents. (2016). CN105503905A - Triazolo pyrazine derivative B crystal form and preparation method thereof. Retrieved from 13]

  • IChemE. (2019). Chemical Reaction Safety Workshop. Retrieved from [Link]10]

  • Zeal. (n.d.). Thermal Hazards Reaction: Understanding. Retrieved from [Link]12]

  • Liu, X., et al. (2015). Microwave-assisted synthesis of novel 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry, 39, 344-352.[6]

  • MDPI. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. Molecules, 25(23), 5764.[7]

  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved from [Link]8]

  • Sigma-HSE. (2023). Process Manufactures & Chemical Reaction Hazards. Retrieved from [Link]9]

Validation & Comparative

A Comparative Benchmarking Guide to Triazolopyridine Derivatives and Fluconazole in Antifungal Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent battle against fungal infections, the emergence of drug resistance necessitates a continuous search for novel antimicrobial agents.[1] While fluconazole has long been a frontline therapy, its efficacy is increasingly challenged by resistant strains.[1] This has spurred the exploration of new chemical scaffolds, with triazolopyridines emerging as a promising class of compounds with potent antifungal properties.[2][3] This guide provides an in-depth comparison of the antimicrobial activity of triazolopyridine derivatives and fluconazole, supported by experimental data, to inform future research and drug development efforts.

At a Glance: Triazolopyridines vs. Fluconazole

FeatureTriazolopyridine DerivativesFluconazole
Primary Mechanism of Action Varied; some may inhibit β-1,3-glucan synthase, a component of the fungal cell wall.Inhibits the enzyme lanosterol 14α-demethylase, disrupting ergosterol biosynthesis in the fungal cell membrane.[4]
Antifungal Spectrum Broad-spectrum activity reported against various Candida and Aspergillus species.[2][3]Effective against most Candida species, but resistance is a growing concern, particularly in C. glabrata and C. krusei.[5]
Potency Certain derivatives exhibit antifungal activity comparable to or greater than fluconazole against susceptible and resistant strains.[2][4]Potent against susceptible fungal strains, but higher concentrations may be required for resistant isolates.[6][7]

Unraveling the Mechanisms: A Tale of Two Targets

The antifungal efficacy of a compound is intrinsically linked to its mechanism of action. Fluconazole and triazolopyridine derivatives, while both exhibiting antifungal properties, achieve this through distinct molecular pathways.

Fluconazole's Mode of Action: Disrupting the Fungal Cell Membrane

Fluconazole, a member of the triazole class of antifungals, exerts its effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[4] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component that maintains the structural integrity and fluidity of the fungal cell membrane. By inhibiting this enzyme, fluconazole disrupts ergosterol production, leading to a cascade of detrimental effects, including increased membrane permeability and ultimately, the inhibition of fungal growth.[4]

Fluconazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibits

Figure 1: Mechanism of action of Fluconazole.

Triazolopyridines: A Potential Dual-Pronged Attack

The mechanism of action for triazolopyridine derivatives is still under active investigation, but preliminary evidence suggests a different, and potentially advantageous, mode of action. Some studies indicate that certain triazolopyridines may inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[8] This is the same target as the echinocandin class of antifungals, suggesting a mechanism distinct from the azoles. By disrupting cell wall synthesis, these compounds compromise the structural integrity of the fungus, leading to cell lysis.

Furthermore, given their structural similarity to other triazole-containing compounds, it is plausible that some triazolopyridine derivatives also retain the ability to inhibit ergosterol biosynthesis, potentially offering a dual mechanism of action that could be effective against a broader range of fungi and less susceptible to resistance development.

Triazolopyridine_Mechanism cluster_fungal_cell_TP Fungal Cell Glucan_Synthase β-1,3-Glucan Synthase b_Glucan β-1,3-Glucan Glucan_Synthase->b_Glucan Synthesizes Fungal_Cell_Wall Fungal Cell Wall Integrity b_Glucan->Fungal_Cell_Wall Essential component Triazolopyridine Triazolopyridine Triazolopyridine->Glucan_Synthase Inhibits

Figure 2: Postulated mechanism of action of some Triazolopyridines.

Comparative Antifungal Activity: A Data-Driven Analysis

The in vitro antifungal activity of novel compounds is a critical determinant of their therapeutic potential. Minimum Inhibitory Concentration (MIC) is the standard metric used to quantify this activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[9]

A study by Kotb et al. (2017) synthesized a series of novel triazolopyridine derivatives and evaluated their antifungal activity against Candida albicans and Aspergillus niger, using fluconazole as a reference drug.[2] The results indicated that several of the synthesized compounds (specifically 3, 5b, 6c, 6d, and 13) demonstrated "promising growth inhibition" that was "comparable to fluconazole".[2] While the specific MIC values from this study are not detailed in the abstract, another study on a triazoloquinazolinone derivative (THTQ) provides a concrete comparison.

Table 1: Comparative in vitro Antifungal Activity (MIC in mg/mL and Zone of Inhibition in mm)

Compound/DrugCandida albicans (MIC)Aspergillus niger (MIC)Aspergillus niger (Zone of Inhibition)
Triazoloquinazolinone (THTQ) 7.5[10]15[10]28.57[10]
Fluconazole 0.5 - 4[4]15[10]28.57[10]

Note: Lower MIC values indicate greater potency. Larger zones of inhibition indicate greater antimicrobial activity.

The data indicates that while the THTQ compound showed moderate activity against C. albicans, its activity against A. niger was comparable to that of fluconazole, both in terms of MIC and zone of inhibition.[10] It is important to note that other novel triazole derivatives have shown even greater potency, with some exhibiting MIC values significantly lower than fluconazole against both susceptible and fluconazole-resistant Candida species.[4] For instance, certain triazole alcohol derivatives have demonstrated MIC values as low as 0.063 mg/mL against fluconazole-susceptible Candida isolates.[4]

Experimental Protocols for Antifungal Susceptibility Testing

The reliability of antimicrobial susceptibility data hinges on the use of standardized and validated experimental protocols. The following are step-by-step methodologies for two common assays used to evaluate antifungal activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Drug Prepare serial dilutions of test compound Add_Drug Add drug dilutions to respective wells Prepare_Drug->Add_Drug Prepare_Inoculum Prepare standardized fungal inoculum Inoculate_Plate Inoculate microtiter plate wells with fungal suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 35°C for 24-48 hours Add_Drug->Incubate Read_Plate Visually or spectrophotometrically determine fungal growth Incubate->Read_Plate Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Plate->Determine_MIC

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. Triazolopyridine compounds, a significant class of heterocyclic molecules found in numerous pharmaceuticals, present a unique analytical challenge due to their potential for both positional and stereoisomerism.[1][2] The subtle structural differences between these isomers can lead to vastly different pharmacological and toxicological profiles. Therefore, the ability to accurately separate, identify, and quantify these isomers is not merely a matter of analytical rigor, but a critical step in ensuring patient safety and therapeutic efficacy.

This guide provides an in-depth comparison of modern analytical techniques for the isomeric purity analysis of triazolopyridine compounds. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you to select and implement the most appropriate analytical strategy for your specific needs.

The Criticality of Isomeric Purity in Triazolopyridine-Based Drug Development

Triazolopyridines are a class of heterocyclic compounds featuring a triazole ring fused to a pyridine ring.[1][2] Their diverse pharmacological activities have led to their use in a range of therapeutics, from antidepressants like Trazodone to modern targeted therapies.[2] The synthesis of these compounds can often result in the formation of multiple isomers, which can be broadly categorized as:

  • Positional Isomers: Differing in the fusion of the triazole and pyridine rings or the placement of substituents.

  • Stereoisomers (Enantiomers and Diastereomers): Arising from the presence of chiral centers.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), have stringent requirements for the control of impurities, including isomers.[3][4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances.[3] For chiral compounds, the development of single-enantiomer drugs is now the industry standard, as the "distomer" (the undesired enantiomer) may be inactive, less active, or even contribute to adverse effects.

A Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for isomeric purity analysis is a multi-faceted decision, balancing resolution, sensitivity, speed, and the specific nature of the isomers . Here, we compare the leading methods for the analysis of triazolopyridine isomers.

Chromatographic Techniques: The Workhorses of Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary tools for the separation of both chiral and achiral isomers.[5][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase.Differential migration of ions in an electric field within a capillary.
Primary Applications for Triazolopyridines Both chiral and achiral (positional) isomer separations. A well-established and versatile technique.Primarily chiral separations, but increasingly used for achiral separations. Offers "greener" and faster analyses.[7][8]Chiral separations and analysis of charged positional isomers.
Strengths - High resolution and efficiency.- Wide variety of stationary phases available.- Robust and well-understood technology.[9]- High-speed separations (often 3-5 times faster than HPLC).[10][11]- Reduced organic solvent consumption.- Orthogonal selectivity to reversed-phase HPLC.- Extremely high efficiency and resolution.- Very low sample and reagent consumption.- Different separation mechanism can resolve what chromatography cannot.[12]
Limitations - Higher consumption of organic solvents.- Longer analysis times compared to SFC.- Potential for peak tailing with basic compounds like triazolopyridines on silica-based columns.- Higher initial instrument cost.- Less suitable for highly polar compounds that are insoluble in CO2/modifier mixtures.- Lower sensitivity for UV detection due to short path length.- Less robust for complex matrices compared to HPLC.- Primarily for charged or chargeable analytes.
Typical Triazolopyridine Application Separation of positional isomers on a C18 or polar-embedded phase column. Chiral separation using a polysaccharide-based chiral stationary phase (CSP).Rapid screening of chiral triazolopyridines on a panel of polysaccharide-based CSPs.[13]Enantiomeric purity determination of a chiral triazolopyridine drug substance using a cyclodextrin as a chiral selector.[14]
Spectroscopic Techniques: Confirmation and Quantification

While chromatography separates isomers, spectroscopy provides structural confirmation and quantitative measurement.

TechniqueRole in Isomeric Purity AnalysisStrengthsLimitations
Quantitative NMR (qNMR) Absolute quantification of isomers without the need for an identical reference standard for each isomer.[15]- Provides structural information and quantification simultaneously.- Highly accurate and precise.- Universal detection principle.- Lower sensitivity compared to chromatographic methods.- Requires soluble samples and specialized expertise.- Peak overlap can complicate quantification.
Mass Spectrometry (MS) Identification of isomers based on fragmentation patterns, especially when coupled with a separation technique (LC-MS, SFC-MS).[2]- High sensitivity and selectivity.- Provides molecular weight and structural information.- Tandem MS (MS/MS) can differentiate some isomers based on unique fragment ions.[16]- Positional isomers often yield identical or very similar mass spectra, requiring chromatographic separation for differentiation.- Ionization suppression can affect quantification.

Experimental Protocols: A Practical Approach

The following protocols are designed to be self-validating systems, providing a robust starting point for method development.

Workflow for Isomeric Purity Method Development

The logical flow for developing a robust isomeric purity method involves a screening phase followed by optimization.

Caption: General workflow for isomeric purity method development.

Protocol 1: Chiral SFC Method for Enantiomeric Purity

This protocol is optimized for rapid screening and separation of triazolopyridine enantiomers. The high efficiency and reduced analysis time of SFC make it ideal for this purpose.[7]

1. Instrument and Columns:

  • Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator.

  • Chiral Stationary Phases (CSPs): A screening set is recommended.

    • Amylose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralpak AD-H

    • Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralcel OD-H

    • Chlorinated amylose-based CSPs often provide excellent resolution for triazoles.[13]

2. Mobile Phase and Conditions:

  • Supercritical CO₂ as the main mobile phase.

  • Co-solvent/Modifier: Methanol is a common starting point. Acetonitrile or ethanol can provide alternative selectivity.

  • Gradient: A typical screening gradient would be from 5% to 40% co-solvent over 5-10 minutes.

  • Flow Rate: 3-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at a relevant wavelength for the triazolopyridine compound (e.g., 254 nm).

3. Sample Preparation:

  • Dissolve the triazolopyridine sample in the initial mobile phase modifier (e.g., methanol) at a concentration of ~1 mg/mL.

4. Rationale:

  • The use of a CO₂/alcohol mobile phase in SFC provides a non-polar environment that enhances chiral recognition on polysaccharide-based CSPs.

  • The screening of multiple CSPs is crucial as chiral recognition is often unpredictable.

  • The fast gradients and high flow rates are possible due to the low viscosity of the supercritical fluid, enabling high-throughput analysis.[6]

Protocol 2: Reversed-Phase HPLC for Positional Isomers

This protocol is a robust starting point for separating non-chiral, positional isomers of triazolopyridines.

1. Instrument and Column:

  • HPLC or UHPLC system with a UV detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is a good first choice. For highly similar isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column may offer better selectivity.

2. Mobile Phase and Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or a wavelength maximum of the analyte.

3. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at ~0.5 mg/mL.

4. Rationale:

  • The acidic mobile phase (0.1% formic acid) helps to ensure consistent protonation of the basic nitrogen atoms in the triazolopyridine structure, leading to better peak shapes.

  • A C18 column separates based on hydrophobicity, which often differs sufficiently between positional isomers.

  • A PFP column can provide alternative selectivity through pi-pi and dipole-dipole interactions, which can be effective for aromatic heterocyclic compounds.

Protocol 3: Quantitative NMR (qNMR) for Isomeric Ratio Determination

This protocol allows for the determination of the isomeric ratio without the need for isolating each isomer.[15]

1. Instrument and Reagents:

  • High-field NMR spectrometer (≥400 MHz).

  • High-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) if absolute quantification is needed. For isomeric ratio, an internal standard is not strictly necessary but can be used for quality control.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the triazolopyridine isomer mixture into an NMR tube.

  • Add a precise volume (e.g., 600 µL) of the deuterated solvent.

  • If using an internal standard, accurately weigh a known amount into the tube as well.

3. NMR Acquisition Parameters:

  • Use a standard 1D proton pulse sequence (e.g., 'zg30' on Bruker systems).

  • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified. This is critical for accurate integration. A D1 of 30 seconds is a safe starting point.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

4. Data Processing and Analysis:

  • Apply a gentle line broadening (e.g., 0.3 Hz) and perform a careful phase and baseline correction.

  • Identify unique, well-resolved signals corresponding to each isomer.

  • Integrate these signals. The ratio of the integrals (normalized for the number of protons each signal represents) gives the molar ratio of the isomers.

5. Rationale:

  • qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei.[17]

  • By ensuring complete relaxation (long D1), the accuracy of the integration is maximized.

  • The selection of unique, non-overlapping signals is paramount for accurate quantification.

Validation and System Suitability

Any method used for isomeric purity analysis in a regulated environment must be validated according to ICH Q2(R2) guidelines.[1][18][19]

Caption: Key validation parameters for impurity methods as per ICH Q2(R2).

System Suitability: Before any analysis, a system suitability test must be performed. For a chromatographic method, this typically involves injecting a standard mixture of the isomers and verifying that the resolution between the critical pair is above a certain threshold (e.g., >1.5) and that the peak tailing is within acceptable limits (e.g., <2.0).

Conclusion: An Integrated Approach

The robust analysis of isomeric purity in triazolopyridine compounds requires a multi-faceted and logical approach. While HPLC and SFC are the primary tools for separation, with SFC often providing significant advantages in speed and sustainability for chiral separations, orthogonal techniques like CE can be invaluable for resolving challenging separations. Spectroscopic methods, particularly qNMR, offer a powerful and direct means of quantification, providing an essential cross-validation of chromatographic results.

By understanding the principles and practical considerations of each technique, and by grounding your methodologies in the principles of validation and system suitability, you can build a comprehensive and reliable analytical strategy. This ensures not only the quality and consistency of your drug substance but also the safety and efficacy of the final therapeutic product.

References

  • Armstrong, D. W., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International. [Link]

  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Haber, A., et al. (1995). Capillary electrophoresis analysis of isomeric truxillines and other high molecular weight impurities in illicit cocaine. Journal of Chromatography A. [Link]

  • Gheorghe, A., et al. (2025). Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography. Chirality. [Link]

  • Ahmad, S., et al. (2018). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • Trefi, S., et al. (2018). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. [Link]

  • Giraudeau, P. (2015). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Krupčík, J., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2020). Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. [Link]

  • Mărginean, A., et al. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • Miller, L. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • Ksenofontov, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology. [Link]

  • Gătlan, A., & Gutt, G. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. [Link]

  • Zhang, T., et al. (2020). Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Bruker. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • OFNI Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • De Klerck, K., et al. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. American Pharmaceutical Review. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A. [Link]

  • United States Pharmacopeia. (2014). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP. [Link]

  • Altria, K. D. (1996). Application of Capillary Electrophoresis to Pharmaceutical Analysis. Methods in Molecular Biology. [Link]

  • Regalado, E. L. (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Clark, J. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Miura, T., & Takatsu, A. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • Ali, A., et al. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org. [Link]

  • Ates, H., et al. (2023). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. [Link]

  • Rahman, M. M., & Asiri, A. M. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. IntechOpen. [Link]

  • U.S. Food and Drug Administration. (2010). ANDAs: Impurities in Drug Products. FDA. [Link]

  • United States Pharmacopeia. (n.d.). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. USP-NF. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry #169 - Drug Substance. Regulations.gov. [Link]

  • Tarafder, A. (2019). Chromatography of pharmaceutical peptides - contrasting SFC and HPLC. Diva-Portal.org. [Link]

  • JEOL. (n.d.). Quantitative NMR measurements for the analysis of enantiomeric or isomeric purity. [Link]

  • Abdel-Megeed, M. F., et al. (2009). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link]

  • Mayer, S., & Schurig, V. (1992). Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.